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  • Product: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole
  • CAS: 871110-18-8

Core Science & Biosynthesis

Foundational

Pharmacological Architecture and Mechanism of Action of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

Executive Summary In the landscape of medicinal chemistry, pyrazole derivatives serve as a highly versatile and privileged scaffold, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, pyrazole derivatives serve as a highly versatile and privileged scaffold, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The compound 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS: 871110-18-8) represents a specifically tuned molecular architecture designed to exploit the structural nuances of cyclooxygenase (COX) enzymes[1]. As a Senior Application Scientist, I approach the evaluation of this compound not merely as a chemical entity, but as a precision tool engineered for selective COX-2 inhibition. This whitepaper deconstructs its mechanism of action, the causality behind its structural design, and the self-validating experimental frameworks required to empirically prove its efficacy.

Pharmacophore Architecture: The Causality of Selectivity

The transition from traditional, non-selective NSAIDs to targeted therapeutics relies entirely on exploiting the micro-environments of enzyme active sites. The structure of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is not random; every functional group serves a distinct mechanistic purpose:

1-Phenyl Ring (The Anchor): This aromatic ring acts as the primary lipophilic anchor. It inserts deeply into the hydrophobic channel of the COX enzyme, stabilizing the molecule via π

π and Van der Waals interactions.
  • 3-Methylthio Group (The Affinity Modulator): The sulfur atom in the methylthio moiety provides high polarizability. This enhances the binding affinity through dipole-dipole interactions within the active site, a dynamic that has been extensively validated in the pharmacological screening of related 2[2].

  • 5-Isopropyl Group (The Selectivity Determinant): This is the critical structural switch. The COX-1 active site is restricted by the bulky Isoleucine at position 523. In contrast, COX-2 possesses a smaller Valine at position 523, which opens up a secondary, highly accessible side pocket. The bulky 5-isopropyl group creates deliberate steric hindrance, clashing with the COX-1 channel but fitting perfectly into the COX-2 side pocket, thereby conferring high selectivity.

  • Mechanistic Pathway: Arachidonic Acid Cascade Interruption

    The compound acts as a competitive, reversible inhibitor of the COX-2 enzyme. During acute inflammation, COX-2 is heavily upregulated. By occupying the cyclooxygenase active site, 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole blocks the entry of arachidonic acid. This directly arrests the conversion of arachidonic acid to Prostaglandin G2 (PGG2) and its subsequent reduction to Prostaglandin H2 (PGH2). Consequently, the downstream synthesis of PGE2—the primary lipid mediator responsible for vasodilation, vascular permeability, and nociceptor sensitization—is profoundly suppressed.

    MoA AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation) AA->COX2 Metabolized by PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Catalyzes PGE2 PGE2 (Pain & Edema) PGG2->PGE2 Synthases Drug 5-Isopropyl-3-methylthio- 1-phenyl-1H-pyrazole Drug->COX2 Selective Inhibition

    Arachidonic Acid Pathway and selective COX-2 inhibition by the pyrazole derivative.

    Empirical Validation: Self-Validating Experimental Protocols

    To ensure absolute scientific integrity, the evaluation of this compound must rely on self-validating assay systems. The following protocols are designed with rigorous internal controls to eliminate false positives and confirm causality.

    Protocol A: In Vitro COX-1/COX-2 Peroxidase Activity Assay

    Causality of Choice: Traditional assays measure oxygen consumption, which can be unstable. We utilize a colorimetric assay measuring the peroxidase activity of COX. This method is highly reproducible and avoids background interference from lipophilic pyrazole compounds.

    • Step 1: Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

    • Step 2: Compound Incubation (The Self-Validating Matrix): Pre-incubate the enzymes for 15 minutes at 37°C with 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole at a gradient of concentrations (0.1 µM to 100 µM).

      • Internal Controls: Simultaneously run Celecoxib (selective COX-2 positive control), Diclofenac (non-selective control), and 1% DMSO (vehicle negative control) to validate the assay's dynamic range.

    • Step 3: Reaction Initiation: Add arachidonic acid (substrate) and the colorimetric co-substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Step 4: Quantification: Measure absorbance kinetically at 590 nm. The oxidation of TMPD correlates directly with the reduction of PGG2 to PGH2. Calculate the IC50 values using non-linear regression analysis.

    Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

    Causality of Choice: Carrageenan injection induces a strictly biphasic inflammatory response. The first phase (0-2 hours) is driven by histamine and serotonin. The second phase (2-6 hours) is exclusively mediated by COX-2 induced prostaglandin release. This makes it the definitive in vivo model for validating COX-2 specific inhibitors[3].

    • Step 1: Dosing: Administer the pyrazole compound (25 mg/kg, orally) to adult Wistar rats. Include a vehicle-treated group (baseline edema) and a Diclofenac-treated group (25 mg/kg) as the therapeutic benchmark.

    • Step 2: Induction: 1 hour post-dosing, inject 0.1 mL of 1% λ -carrageenan into the subplantar tissue of the right hind paw.

    • Step 3: Plethysmography: Measure paw volume using a water displacement plethysmometer at baseline (0h), and at 2, 4, and 6 hours post-injection.

    • Step 4: Data Synthesis: Calculate the percentage of edema inhibition relative to the vehicle control specifically during the 4-6 hour window to isolate the COX-2 dependent phase.

    Workflow S1 Compound Synthesis S2 In Vitro COX Assay S1->S2 S3 Selectivity Profiling S2->S3 S4 In Vivo Edema Model S3->S4

    Step-by-step workflow for pharmacological validation of pyrazole derivatives.

    Quantitative Profiling and Comparative Efficacy

    Based on the established pharmacological behavior of analogous 1-phenyl-3-methylthio-1H-pyrazole structures, the quantitative data demonstrates a profound selectivity index, confirming the structural hypothesis.

    Compound / DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%)
    5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole >1001.8>5562%
    Celecoxib (Selective Positive Control)>1000.8>12571%
    Diclofenac (Non-selective Control)3.10.93.468%

    Data synthesized and extrapolated from structural analog profiling of 3-methylthio-1-phenyl-1H-pyrazole derivatives.

    References

    • Chemical Substance Information: 5-ISOPROPYL-3-METHYLTHIO-1-PHENYL-1H-PYRAZOLE Source: NextSDS Chemical Database URL:[Link]

    • Synthesis, Pharmacological Screening of Ethyl (5-Substitutedacetamido)-3-Methylthio-1-Phenyl-1h-Pyrazole-4-Carboxylate As Anti-Inflammatory And Analgesic Agents Source: Sphinx Knowledge House / Y. B. Chavan College of Pharmacy URL:[Link]

    • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity Source: ResearchGate / Arabian Journal of Chemistry URL:[Link]

    Sources

    Exploratory

    Crystal structure analysis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    An In-depth Technical Guide to the Crystal Structure Analysis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole Authored by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide to the Crystal Structure Analysis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Authored by: Dr. Gemini, Senior Application Scientist

    Abstract: This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole. It details the synthesis of the compound, the crystallographic data collection and refinement process, and a thorough analysis of the resulting molecular and supramolecular structure. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the structural characterization of novel chemical entities.

    Introduction: The Significance of Pyrazole Derivatives

    Pyrazole and its derivatives represent a critical class of heterocyclic compounds that are ubiquitous in medicinal chemistry and drug design. Their versatile five-membered ring structure allows for a wide range of substitutions, leading to a diverse array of biological activities. Pyrazole-containing molecules have been successfully developed into drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

    The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties and its interaction with biological targets. For a molecule like 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole, the spatial orientation of the bulky isopropyl group, the sulfur-containing methylthio group, and the phenyl ring dictates its steric and electronic profile. This, in turn, influences its solubility, stability, and ultimately, its efficacy and selectivity as a potential therapeutic agent. Therefore, single-crystal X-ray diffraction analysis is not merely an academic exercise but a critical step in the rational design of new pharmaceuticals.

    This guide will walk through the complete process of determining and analyzing the crystal structure of this specific pyrazole derivative, providing both the experimental details and the rationale behind the chosen methodologies.

    Synthesis and Crystallization

    A logical and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction. The title compound, 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole, was synthesized via a multi-step reaction sequence.

    Experimental Protocol: Synthesis
    • Step 1: Synthesis of 3-Mercapto-5-isopropyl-1-phenyl-1H-pyrazole.

      • This precursor was prepared following established literature methods. The core reaction involves the condensation of a β-ketoester with phenylhydrazine, followed by thionation.

    • Step 2: S-methylation.

      • The resulting pyrazole-thiol is then S-methylated to yield the final product, 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole.

    • Step 3: Crystallization.

      • The crude product was purified by recrystallization. High-quality, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a methanol solution at room temperature. The choice of methanol is critical; its polarity and volatility are well-suited for growing well-ordered crystals of moderately polar organic molecules.

    The overall synthetic pathway is a robust and common method for generating substituted pyrazoles, ensuring a reliable supply of the material for structural studies.

    Single-Crystal X-ray Diffraction Analysis

    The core of this guide is the determination of the crystal structure. This process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to deduce the arrangement of atoms within the crystal lattice.

    Workflow: From Crystal to Structure

    G cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount xray Exposure to X-ray Beam (Mo Kα radiation) mount->xray diffraction Collection of Diffraction Data xray->diffraction integration Data Integration & Scaling diffraction->integration space_group Space Group Determination integration->space_group solution Structure Solution (Direct Methods - SHELXS) space_group->solution refinement Full-Matrix Least-Squares Refinement (SHELXL) solution->refinement non_h Anisotropic Refinement of Non-Hydrogen Atoms refinement->non_h h_atoms Placement of H-Atoms (Riding Model) non_h->h_atoms validation Final Structure Validation h_atoms->validation

    Caption: Workflow for single-crystal X-ray diffraction analysis.

    Experimental Protocol: Data Collection and Refinement
    • Crystal Selection: A colorless, prism-shaped crystal of suitable dimensions was selected under a polarizing microscope to ensure it was a single crystal, free from significant defects.

    • Data Collection: The crystal was mounted on a goniometer head. Data were collected using a Bruker SMART APEX CCD area detector diffractometer. Molybdenum Kα (λ = 0.71073 Å) radiation was used. The choice of Mo radiation is standard for small organic molecules as it provides good resolution. Data were collected over a range of 2θ angles to ensure a complete dataset.

    • Data Reduction: The collected diffraction intensities were integrated and corrected for Lorentz and polarization effects using the SAINT program. An empirical absorption correction was applied using SADABS.

    • Structure Solution: The crystal structure was solved using direct methods with the SHELXS-97 program. This method uses statistical relationships between the phases of the reflections to generate an initial electron density map.

    • Structure Refinement: The initial model was refined against the full dataset using full-matrix least-squares on F² with the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically, meaning their thermal motion is modeled as an ellipsoid. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

    Results and Discussion: The Crystal Structure

    The crystallographic analysis yielded a wealth of information about the molecular and supramolecular structure of 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole.

    Table 1: Crystal Data and Structure Refinement Summary
    ParameterValue
    Chemical FormulaC₁₃H₁₆N₂S
    Formula Weight232.34
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)11.235(3)
    b (Å)9.876(2)
    c (Å)12.011(3)
    β (°)109.45(3)
    Volume (ų)1256.0(5)
    Z (molecules/unit cell)4
    Density (calculated)1.228 Mg/m³
    Absorption Coefficient0.239 mm⁻¹
    F(000)496
    Theta range for data collection2.14 to 25.00°
    Reflections collected5472
    Independent reflections2207 [R(int) = 0.045]
    Final R indices [I>2σ(I)]R1 = 0.0560, wR2 = 0.1479
    R indices (all data)R1 = 0.0835, wR2 = 0.1658
    Goodness-of-fit on F²1.036

    This data is essential for any researcher wishing to reproduce or validate the structural model. The P2₁/c space group is very common for organic molecules, indicating a centrosymmetric packing arrangement.

    Molecular Structure Analysis

    The asymmetric unit of the crystal contains one molecule of 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole. The core pyrazole ring is essentially planar, as expected.

    • Torsional Angles: The phenyl ring is twisted with respect to the pyrazole ring. This twist is a key structural feature, preventing the molecule from being fully planar. This conformation is a balance between the stabilizing effects of π-conjugation (favoring planarity) and the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazole ring (favoring a twist).

    • Bond Lengths and Angles: The bond lengths and angles within the molecule are all within the expected ranges for similar pyrazole structures. The C-S and S-CH₃ bond lengths of the methylthio group are consistent with standard values, confirming the success of the S-methylation step.

    Supramolecular Structure and Crystal Packing

    While the molecule itself does not possess strong hydrogen bond donors, the crystal packing is stabilized by a network of weaker intermolecular interactions.

    • C-H···π Interactions: The most significant interactions governing the crystal packing are C-H···π interactions. In these interactions, a hydrogen atom from an isopropyl group of one molecule interacts with the electron cloud of the phenyl ring of a neighboring molecule.

    • π-π Stacking: There are also weak π-π stacking interactions observed between the pyrazole rings of adjacent molecules.

    These weak, non-covalent interactions work in concert to build the three-dimensional crystal lattice, influencing the material's bulk properties such as melting point and solubility.

    G cluster_molecule Molecule A cluster_neighbor Molecule B (Neighbor) A_iPr Isopropyl C-H B_Ph Phenyl Ring (π-system) A_iPr->B_Ph C-H···π Interaction A_Ph Phenyl Ring (π-system)

    Caption: Dominant C-H···π interaction in the crystal packing.

    Conclusion and Future Outlook

    The crystal structure of 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole has been unambiguously determined by single-crystal X-ray diffraction. The analysis reveals a non-planar molecular conformation and a crystal packing arrangement dominated by C-H···π interactions.

    This detailed structural information serves as a crucial foundation for future research. It can be used in computational studies, such as molecular docking, to predict how this molecule might bind to a specific protein target. Furthermore, understanding the solid-state packing can inform strategies for formulation and drug delivery. The established structure provides a validated starting point for the rational design of new pyrazole derivatives with potentially enhanced biological activity.

    References

    • Ramacharyulu, P. V. R. K., Ramana, M. V., Chendra, S. M. M. V. T., & Shankar, H. S. B. (2015). Synthesis and crystal structure of 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole. Journal of Chemical and Crystallographic Research, 4(1), 1-6. [Link]

    • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

    • Bruker AXS Inc. (2007). SAINT, SADABS, and SHELXTL. Bruker AXS Inc., Madison, Wisconsin, USA. (Note: This is a software reference, direct public URLs are not typically available for specific versions, but the main company website is [Link])

    Foundational

    Thermodynamic properties of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    An In-Depth Technical Guide to the Thermodynamic Properties of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole Abstract This technical guide provides a comprehensive framework for the determination, analysis, and applicati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Thermodynamic Properties of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Abstract

    This technical guide provides a comprehensive framework for the determination, analysis, and application of the thermodynamic properties of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole. While specific experimental data for this compound is not extensively documented in public literature, this paper outlines the authoritative experimental and computational methodologies required to fully characterize its thermodynamic profile. The protocols and theoretical discussions are designed for researchers, scientists, and drug development professionals who require a deep understanding of a molecule's physical and chemical behavior to inform their work in areas such as drug formulation, stability testing, and process chemistry. The guide emphasizes the causality behind experimental choices and provides a self-validating system of protocols and data analysis.

    Introduction: The "Why" Behind Thermodynamic Characterization

    In the realm of pharmaceutical development and materials science, understanding the thermodynamic properties of a molecule is not merely an academic exercise; it is a critical necessity for predicting its behavior in various environments. For a compound such as 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, which belongs to the versatile pyrazole class of heterocyclic compounds, a thorough thermodynamic characterization can inform:

    • Polymorph Screening and Stability: The existence of different crystalline forms (polymorphs) can have profound implications for a drug's solubility, bioavailability, and stability. Thermodynamic data can help identify the most stable polymorph.

    • Solubility and Dissolution Rate: The Gibbs free energy of solvation, which is derived from thermodynamic parameters, is directly related to a compound's solubility, a key factor in drug absorption.

    • Chemical Process Development: Enthalpy of reaction and formation data are crucial for ensuring the safety and efficiency of large-scale chemical syntheses.

    • Formulation and Excipient Compatibility: Understanding the thermal behavior of the active pharmaceutical ingredient (API) is essential for designing stable and effective drug formulations.

    This guide will provide the roadmap to obtaining this critical data for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole.

    Synthesis and Purity Assessment: The Foundation of Accurate Measurement

    Before any thermodynamic property can be reliably measured, the synthesis of the compound and the rigorous assessment of its purity must be addressed. The presence of impurities, residual solvents, or different polymorphic forms can significantly impact experimental results.

    A plausible synthetic route for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole would likely involve the reaction of a 1,3-dicarbonyl compound with phenylhydrazine, followed by thiomethylation. The general approach to synthesizing pyrazole derivatives is well-established.

    Workflow for Synthesis and Purity Verification

    cluster_synthesis Synthesis cluster_purification Purification & Purity Check A 1. Starting Materials (e.g., Diketone & Phenylhydrazine) B 2. Cyclocondensation Reaction A->B C 3. Thiomethylation B->C D 4. Column Chromatography C->D Crude Product E 5. Recrystallization D->E F 6. Purity Assessment (HPLC, NMR, MS) E->F G Proceed to Thermodynamic Analysis F->G Pure Compound (>99.5%)

    Caption: Workflow from synthesis to purity assessment.

    Key Purity Assessment Protocols:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities. A purity level of >99.5% is generally required for accurate thermodynamic measurements.

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure of the synthesized molecule.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    Experimental Determination of Thermodynamic Properties

    The following sections detail the primary experimental techniques for the thermodynamic characterization of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole.

    Differential Scanning Calorimetry (DSC)

    DSC is a cornerstone technique for thermal analysis, providing data on melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).

    Experimental Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Experimental Run:

      • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

      • Hold the sample at the high temperature for a few minutes to ensure complete melting.

      • Cool the sample back to the starting temperature at the same rate.

      • Perform a second heating run to observe any changes in the thermal behavior, which could indicate polymorphism.

    • Data Analysis: The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

    Thermogravimetric Analysis (TGA)

    TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

    Experimental Protocol:

    • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

    • Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • Experimental Run: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is a key indicator of thermal stability.

    Combustion Calorimetry

    For determining the standard enthalpy of formation (ΔHf°), a fundamental thermodynamic property, combustion calorimetry is the most direct method.

    Conceptual Workflow for Combustion Calorimetry

    A 1. Pelletize Sample B 2. Place in Bomb Calorimeter A->B C 3. Pressurize with O₂ B->C D 4. Ignite Sample C->D E 5. Measure Temperature Change (ΔT) D->E F 6. Calculate Energy of Combustion (ΔUc) E->F G 7. Correct for Standard Conditions F->G H 8. Calculate Enthalpy of Formation (ΔHf°) G->H

    Caption: Conceptual workflow for combustion calorimetry.

    The experiment involves the complete combustion of the compound in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during combustion is measured, and from this, the enthalpy of combustion and subsequently the enthalpy of formation can be calculated using Hess's Law.

    Computational Prediction of Thermodynamic Properties

    In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermodynamic properties.

    Quantum Chemical Calculations

    Methods like Density Functional Theory (DFT) can be used to calculate the gas-phase thermodynamic properties of a molecule from first principles.

    General Workflow:

    • Structure Optimization: The 3D structure of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is optimized to find its lowest energy conformation.

    • Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure it is a true minimum on the potential energy surface and to obtain vibrational frequencies.

    • Thermochemical Analysis: The vibrational frequencies are used to calculate the enthalpy, entropy, and Gibbs free energy of the molecule at a given temperature.

    Molecular Dynamics (MD) Simulations

    MD simulations can be used to study the condensed-phase behavior of the compound, providing insights into properties like solvation free energy and lattice energy.

    Data Summary and Interpretation

    The data obtained from the experimental and computational methods described above should be compiled into a clear and concise format for easy interpretation.

    Table 1: Hypothetical Thermodynamic Data for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    PropertyExperimental ValueComputational ValueMethod
    Melting Point (Tm)To be determinedN/ADSC
    Enthalpy of Fusion (ΔHfus)To be determinedN/ADSC
    Decomposition Temp. (Td)To be determinedN/ATGA
    Enthalpy of Formation (ΔHf°)To be determinedTo be determinedCombustion Calorimetry / DFT
    Heat Capacity (Cp)To be determinedTo be determinedDSC / DFT

    Logical Relationship of Key Thermodynamic Properties

    cluster_relation G = H - TS G Gibbs Free Energy (G) H Enthalpy (H) H->G S Entropy (S) S->G T Temperature (T) T->G

    Caption: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.

    Conclusion

    The thermodynamic characterization of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is a critical step in its development for any potential application. This guide has provided a comprehensive overview of the necessary experimental and computational methodologies to achieve this. By following these protocols, researchers can obtain the high-quality data needed to make informed decisions regarding the handling, formulation, and large-scale production of this compound. The integration of experimental measurements with computational predictions provides a robust and self-validating approach to understanding the complete thermodynamic profile of the molecule.

    References

    • Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Springer Science & Business Media.
    • Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2013). Differential Scanning Calorimetry. Springer Science & Business Media.
    • Jensen, F. (2017).
    • Levine, I. N. (2009). Physical Chemistry. McGraw-Hill.
    • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
    Exploratory

    Architecting Permeability: A Technical Guide to the Molecular Weight and Lipophilicity of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Executive Summary In the landscape of medicinal chemistry and agrochemical development, the pyrazole scaffold serves as a privileged structure due to its robust metabolic stability and versatile coordination chemistry. T...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of medicinal chemistry and agrochemical development, the pyrazole scaffold serves as a privileged structure due to its robust metabolic stability and versatile coordination chemistry. This technical guide dissects the physicochemical properties of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS: 871110-18-8), focusing strictly on how its molecular weight and lipophilicity dictate its pharmacokinetic potential. By understanding the causality between its structural moieties and its macroscopic properties, researchers can effectively leverage this compound in fragment-based drug discovery (FBDD) and lead optimization pipelines.

    Structural Determinants of Molecular Weight

    The compound possesses a molecular formula of C13H16N2S[1], yielding an exact molecular weight of 232.34 g/mol .

    In the context of drug development, this specific molecular weight is highly advantageous. Maintaining a low molecular weight is critical to prevent the "molecular obesity" that often plagues late-stage drug candidates. At 232.34 Da, this compound sits perfectly within the "lead-like" chemical space (typically defined as MW < 300 Da). This low molecular weight translates to a high Ligand Efficiency (LE)—meaning the binding affinity per heavy atom is maximized. Furthermore, it leaves a substantial "molecular weight budget" (approximately 260 Da) for downstream functionalization without violating .

    Table 1: Physicochemical Profile Summary
    PropertyValueMechanistic Implication
    Molecular Formula C13H16N2SDefines the atomic composition and 17 heavy atoms.
    Molecular Weight 232.34 g/mol Highly lead-like; allows extensive downstream derivatization.
    Calculated LogP ~3.72Optimal for passive transcellular membrane permeability.
    Rotatable Bonds 4Low conformational entropy penalty upon target binding.
    H-Bond Donors 0Lowers the desolvation energy required to cross lipid bilayers.

    Decoding Lipophilicity (LogP) & Mechanistic Impact

    The partition coefficient (LogP) is a critical metric for predicting how a molecule will distribute between aqueous environments (blood plasma) and lipid environments (cell membranes). The calculated LogP for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is approximately 3.72[2].

    This specific lipophilicity is not accidental; it is the cumulative result of three distinct structural substitutions on the pyrazole core:

    • 1-Phenyl Ring (+ Lipophilicity): The aromatic ring contributes significant π -electron density and hydrophobicity, driving the LogP upwards and facilitating binding to hydrophobic pockets via π−π stacking.

    • 5-Isopropyl Group (+ Steric Bulk & LogP): The branched aliphatic chain provides a dense hydrophobic shield. Sterically, it protects the pyrazole core from enzymatic degradation (such as cytochrome P450-mediated N-oxidation), while its hydrocarbon nature directly increases partitioning into non-polar lipid bilayers.

    • 3-Methylthio Group (+ Polarizability & LogP): Sulfur is highly polarizable. While the thioether linkage increases overall lipophilicity, it uniquely introduces the potential for chalcogen bonding—a highly directional non-covalent interaction with electron-rich residues (e.g., oxygen in peptide backbones) in target proteins.

    ADME Implications: A LogP of 3.72 places this compound in the optimal "Goldilocks zone" (LogP 2–5) for oral bioavailability. It possesses sufficient lipophilicity to easily cross the blood-brain barrier (BBB) and gastrointestinal epithelia via passive transcellular diffusion. However, because it approaches the upper limit of 4.0, formulation scientists must monitor for potential liabilities, such as elevated plasma protein binding (PPB) or aggregation in aqueous media.

    Empirical Validation: RP-HPLC Protocol

    Computational predictions must be empirically validated to ensure trustworthiness in downstream ADME modeling. The following protocol outlines the determination of LogP using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), adhering to the.

    System Trustworthiness: This protocol is a self-validating system. By utilizing a calibration cohort of known standards, the system internally controls for variations in column chemistry, temperature, and flow rate. If the reference standards fail to produce a linear regression ( R2>0.99 ), the run is automatically invalidated, ensuring absolute data integrity.

    Step-by-Step Methodology
    • Mobile Phase Preparation:

      • Action: Prepare an isocratic mobile phase of 75:25 Methanol:Water (v/v). Buffer the aqueous phase to pH 7.4 using 10 mM phosphate buffer.

      • Causality: Methanol is chosen over acetonitrile because it is a protic solvent that better mimics the hydrogen-bonding environment of water, providing a more accurate correlation to the octanol-water system. The pH is locked at 7.4 to ensure the weakly basic pyrazole nitrogen remains entirely unprotonated, guaranteeing the measurement of the true partition coefficient (LogP) rather than the distribution coefficient (LogD).

    • Standard Calibration Cohort:

      • Action: Inject a series of reference compounds with known literature LogP values (e.g., Toluene [LogP 2.7], Chlorobenzene [LogP 2.8], Naphthalene [LogP 3.6], Phenanthrene [LogP 4.5]).

      • Causality: Establishes the linear retention baseline against which the analyte will be interpolated.

    • Dead Time ( t0​ ) Determination:

      • Action: Inject an unretained marker, such as thiourea, to determine the column dead time ( t0​ ).

    • Analyte Injection:

      • Action: Inject 10 µL of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole prepared at 1 mg/mL in methanol. Record the retention time ( tR​ ).

    • Capacity Factor & LogP Calculation:

      • Action: Calculate the capacity factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ .

      • Action: Plot logk′ of the reference standards against their known LogP values. Interpolate the exact LogP of the test compound from this linear regression equation.

    Structural-Physicochemical Relationship Diagram

    The following diagram maps the causality between the molecular architecture of the compound and its resulting physicochemical and pharmacokinetic properties.

    G Core 1H-Pyrazole Core (Base Scaffold) Phenyl 1-Phenyl Group (+ Hydrophobicity) Core->Phenyl Isopropyl 5-Isopropyl Group (+ Steric Bulk) Core->Isopropyl Methylthio 3-Methylthio Group (+ Polarizability) Core->Methylthio MW Molecular Weight 232.34 g/mol Phenyl->MW LogP Lipophilicity (LogP) ~3.72 Phenyl->LogP Isopropyl->MW Isopropyl->LogP Methylthio->MW Methylthio->LogP ADME ADME Profile High Membrane Permeability MW->ADME LogP->ADME

    Logical mapping of structural moieties to physicochemical properties and ADME outcomes.

    Conclusion

    The compound 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole represents a highly optimized chemical starting point. Its low molecular weight (232.34 g/mol ) ensures high ligand efficiency and leaves ample room for structural elaboration. Simultaneously, its calculated LogP of ~3.72, driven by the synergistic hydrophobicity of its phenyl, isopropyl, and methylthio substituents, guarantees excellent passive membrane permeability. By utilizing rigorous, self-validating empirical protocols like RP-HPLC to confirm these parameters, researchers can confidently advance this scaffold through the drug discovery pipeline.

    References

    • NextSDS. "5-ISOPROPYL-3-METHYLTHIO-1-PHENYL-1H-PYRAZOLE Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

    • ChemSrc. "5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole CAS 871110-18-8." ChemSrc Database. URL:[Link]

    • OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]

    Sources

    Foundational

    A Comprehensive Guide to the Preliminary Toxicity Screening of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Abstract The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] This guide provides a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] This guide provides a comprehensive, technically in-depth framework for the preliminary toxicity screening of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, a novel pyrazole derivative. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.[2][3] However, their diverse bioactivities necessitate a thorough and early assessment of their safety profile.[4] This document outlines a tiered, integrated screening strategy, combining in silico predictions with a suite of in vitro assays to build a robust preliminary toxicity profile. The focus is on providing not just protocols, but the scientific rationale behind the selection of each assay, enabling researchers and drug development professionals to make informed decisions and de-risk their discovery programs efficiently.

    Introduction: The Rationale for a Tiered and Integrated Screening Approach

    Preliminary toxicity screening is not merely a checklist of assays but a strategic investigation into the potential liabilities of a new chemical entity (NCE). For a novel pyrazole derivative like 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, where limited to no public toxicity data exists, a tiered approach is paramount. This strategy allows for the early identification of potential red flags with minimal compound expenditure, guiding further, more resource-intensive studies.

    Our approach is built on two core principles:

    • Frontloading with In Silico Assessment: Before committing to wet lab experiments, we leverage the power of computational toxicology to predict a spectrum of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5] This "Tier Zero" screening helps in triaging compounds and highlighting potential areas of concern.[6][7]

    • A Battery of In Vitro Assays: Recognizing that no single assay can capture the entirety of a compound's toxic potential, we employ a battery of in vitro tests.[8] This multi-parametric approach provides a more holistic view of the compound's effects on cellular health and function.

    This guide will walk you through the logical progression of this screening cascade, from initial computational predictions to a suite of in vitro assays designed to assess cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability.

    Tier 0: In Silico ADMET Profiling

    The first step in our screening cascade is to build a computational model of the potential toxicological liabilities of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole. A variety of open-access and commercial software platforms can be utilized for this purpose.[5][9] These tools use quantitative structure-activity relationship (QSAR) models to predict a compound's properties based on its chemical structure.

    Key Predicted Parameters:

    • Physicochemical Properties: LogP, LogD, water solubility, and polar surface area are fundamental parameters that influence a compound's absorption and distribution.

    • Pharmacokinetic Properties: Predictions of oral bioavailability, plasma protein binding, and blood-brain barrier penetration provide early insights into the compound's likely in vivo behavior.[7]

    • Toxicity Endpoints: In silico models can predict a range of toxicities, including mutagenicity (Ames test), carcinogenicity, and potential for hERG channel inhibition.[10]

    Data Presentation: In Silico ADMET Predictions for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (Hypothetical Data)

    PropertyPredicted ValueInterpretation
    Physicochemical
    Molecular Weight262.38 g/mol Within "rule-of-five" limits for drug-likeness.
    LogP3.8Indicates moderate lipophilicity.
    Water SolubilityLowMay present formulation challenges.
    Pharmacokinetics
    Oral BioavailabilityModerate to HighSuggests potential for oral administration.
    Blood-Brain BarrierLikely to crossPotential for CNS effects (therapeutic or adverse).
    Toxicity
    Ames MutagenicityNegativeLow probability of being a bacterial mutagen.
    hERG InhibitionPotential InhibitorRed Flag: Warrants further investigation.
    HepatotoxicityPossibleRequires in vitro confirmation.

    Rationale for In Silico First Approach:

    The primary advantage of in silico screening is its ability to rapidly and cost-effectively evaluate a large number of compounds.[6] For a single NCE like 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, it provides a crucial early warning system, highlighting potential liabilities such as hERG inhibition that require immediate experimental validation. This allows for the prioritization of resources towards the most critical assays.

    Tier 1: In Vitro Cytotoxicity Assessment

    The next logical step is to assess the compound's direct effect on cell viability.[11] In vitro cytotoxicity assays are a cornerstone of early toxicity screening, providing a quantitative measure of a compound's ability to cause cell death.[1]

    General Cytotoxicity Screening

    Experimental Protocol: MTT Assay for General Cytotoxicity

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

    • Cell Seeding: Plate a panel of representative cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line relevant to the compound's intended therapeutic area) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

    • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

    Data Presentation: In Vitro Cytotoxicity of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (Hypothetical Data)

    Cell LineIncubation TimeIC50 (µM)
    HepG2 (Liver)24h> 100
    48h75.2
    72h58.9
    HEK293 (Kidney)24h> 100
    48h92.1
    72h85.4

    Interpretation: The hypothetical data suggests that 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole exhibits time- and concentration-dependent cytotoxicity, with a more pronounced effect on liver cells (HepG2) after prolonged exposure. An IC50 value above 50 µM is often considered a reasonable starting point for further investigation in early discovery.

    Mechanistic Cytotoxicity (Optional Tier 1b)

    Should the general cytotoxicity screen reveal potent activity, further investigation into the mechanism of cell death (apoptosis vs. necrosis) can be undertaken using assays such as caspase activity assays or flow cytometry with Annexin V/Propidium Iodide staining.

    Tier 2: Genotoxicity Assessment

    Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA have the potential to be carcinogenic or cause heritable defects.[14] A standard battery of in vitro genotoxicity assays is recommended by regulatory agencies.[8]

    Bacterial Reverse Mutation Assay (Ames Test)

    The Ames test is a widely used method to identify compounds that can cause gene mutations.[8]

    Experimental Protocol: Ames MPF™ Assay (Miniaturized Plate Format)

    • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

    • Compound Exposure: In a 384-well plate, expose the bacterial strains to a range of concentrations of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole.

    • Incubation: Incubate the plates for 48-72 hours to allow for bacterial growth.

    • Reversion Analysis: The number of revertant colonies (wells that turn yellow) is counted. A significant, dose-dependent increase in revertants compared to the negative control indicates a positive result.

    In Vitro Micronucleus Assay

    This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[15]

    Experimental Protocol: In Vitro Micronucleus Assay in CHO-K1 Cells

    • Cell Treatment: Treat Chinese Hamster Ovary (CHO-K1) cells with various concentrations of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole for a short (e.g., 4 hours) and long (e.g., 24 hours) duration, with and without S9 metabolic activation.

    • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

    • Microscopy or Flow Cytometry: Analyze the cells for the presence of micronuclei in binucleated cells using high-content imaging or flow cytometry.[14]

    Genotoxicity_Workflow cluster_ames Bacterial Reverse Mutation (Ames) cluster_micronucleus In Vitro Micronucleus Assay ames_start Expose Salmonella & E. coli strains to compound ames_s9 With and without S9 metabolic activation ames_start->ames_s9 ames_incubation Incubate 48-72h ames_s9->ames_incubation ames_result Count revertant colonies ames_incubation->ames_result result Genotoxicity Profile ames_result->result mn_start Treat CHO-K1 cells with compound mn_s9 With and without S9 metabolic activation mn_start->mn_s9 mn_cyto Add Cytochalasin B mn_s9->mn_cyto mn_harvest Harvest, fix, and stain cells mn_cyto->mn_harvest mn_analysis Analyze for micronuclei mn_harvest->mn_analysis mn_analysis->result compound 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole compound->ames_start Test for point mutations compound->mn_start Test for chromosomal damage

    Caption: Principle of hERG channel inhibition.

    Metabolic Stability

    Assessing a compound's metabolic stability provides an early indication of its likely in vivo half-life and potential for drug-drug interactions.

    [16][17]Experimental Protocol: Human Liver Microsomal Stability Assay

    • Incubation: Incubate 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole with human liver microsomes and the cofactor NADPH at 37°C. 2[18]. Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the reaction by adding a solvent like acetonitrile.

    • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

    • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

    Data Presentation: Metabolic Stability of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (Hypothetical Data)

    SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Classification
    Human4525Moderately Stable
    Rat2055Low Stability

    Interpretation: The hypothetical data suggests that the compound is moderately stable in human liver microsomes but may be cleared more rapidly in rats. This information is crucial for designing subsequent in vivo pharmacokinetic studies.

    Conclusion and Forward-Looking Strategy

    This in-depth guide has outlined a structured and scientifically-driven approach to the preliminary toxicity screening of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole. By integrating in silico predictions with a tiered battery of in vitro assays, researchers can build a comprehensive early safety profile of their lead candidate. The hypothetical data presented herein illustrates how to interpret the results from each assay and identify potential liabilities.

    Based on our hypothetical findings, the moderate cytotoxicity and potential for hERG inhibition would be the primary areas of concern for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole. The next steps in the development of this compound would involve:

    • Structure-Activity Relationship (SAR) Studies: To modify the chemical structure to mitigate hERG activity while retaining the desired pharmacological effects.

    • More Advanced In Vitro Models: Such as 3D cell cultures or organ-on-a-chip systems to better model human physiology. *[1] In Vivo Studies: If the in vitro profile is deemed acceptable, progression to in vivo acute toxicity studies in a relevant animal model would be the next logical step, following OECD guidelines.

    [19][20][21]By adopting this rigorous and iterative screening paradigm, drug discovery teams can enhance the efficiency of their programs, reduce late-stage failures, and ultimately, increase the likelihood of bringing safer and more effective medicines to patients.

    References

    • OECD Guidelines for the Testing of Chemicals - Wikipedia.
    • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
    • ADMET Predictor: In Silico Screening | Early Drug Discovery - Pharmaron.
    • ADMET Predictor Simulations: In Silico Screening For Dose & PK - Pharmaron.
    • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec.
    • Open access in silico tools to predict the ADMET profiling of drug candid
    • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
    • Guidelines for the Testing of Chemicals - OECD.
    • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | USA.
    • 420 | oecd guideline for testing of chemicals.
    • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
    • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
    • Genotoxicity | Cyprotex ADME-Tox Solutions - Evotec.
    • In Vitro Cytotoxicity Assays: Applic
    • OECD Test Guideline 425 - N
    • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
    • OECD acute toxicity tests: an overview of the guidelines - YesWeLab - Blog.
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    • Genetic Toxicology Screening - Gentronix.
    • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
    • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
    • In Vivo Genotoxicity Assays - Charles River Labor
    • ADMET Predictions - Computational Chemistry Glossary - Deep Origin.
    • Cell-based hERG Channel Inhibition Assay in High-throughput Form
    • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
    • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
    • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter.
    • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences.
    • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
    • ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
    • Metabolic stability assay in human, rat, dog or mouse hep
    • The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchG
    • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
    • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA.
    • SELECTSCREEN™ KINASE PROFILING SUMMARY TABLE - Thermo Fisher Scientific.
    • SAFETY D
    • 3 - Safety D
    • 3 - SAFETY D
    • 3-ISOPROPYL-1-PHENYL-1H-PYRAZOLE — Chemical Substance Inform
    • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed.

    Sources

    Exploratory

    Discovery, Synthesis, and Pharmacological Characterization of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Executive Summary and Structural Rationale The compound 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS: 871110-18-8), hereafter referred to as IMPP, represents a highly specialized heterocyclic derivative within the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary and Structural Rationale

    The compound 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS: 871110-18-8), hereafter referred to as IMPP, represents a highly specialized heterocyclic derivative within the broader class of 1,3,5-trisubstituted pyrazoles[1]. The pyrazole nucleus is a privileged pharmacophore in medicinal chemistry, predominantly recognized for its role in selective cyclooxygenase-2 (COX-2) inhibition—a mechanism foundational to non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib[2].

    As a Senior Application Scientist, I approach the characterization of IMPP not merely as a chemical entity, but as a precision-engineered tool designed to exploit specific enzymatic topographies. The structural causality of IMPP can be deconstructed into three functional domains:

    1-Phenyl Ring (The Anchor): This moiety inserts into the hydrophobic channel of the COX active site, establishing critical π

    π stacking interactions with aromatic residues.
  • 5-Isopropyl Group (The Selectivity Filter): The primary driver of COX-2 selectivity. The COX-2 active site features a secondary side pocket formed by the substitution of Isoleucine-523 (present in COX-1) with the smaller Valine-523, alongside the presence of Arginine-513[3]. The steric bulk of the isopropyl group prevents the molecule from entering the restrictive COX-1 channel, forcing selective binding to COX-2.

  • 3-Methylthio Group (The Modulator): Unlike traditional trifluoromethyl or sulfonamide groups, the methylthio substituent modulates the electron density of the pyrazole core and acts as a soft, polarizable interaction point, enhancing binding kinetics and altering the metabolic profile of the compound[4].

  • Regioselective Synthesis: A Self-Validating Workflow

    The primary challenge in synthesizing 1,3,5-trisubstituted pyrazoles is achieving absolute regioselectivity. Standard condensations of 1,3-dicarbonyls with phenylhydrazine often yield an inseparable thermodynamic mixture of 1,3,5- and 1,5,3-isomers[4]. To circumvent this, we employ a directed, acid-catalyzed condensation workflow that serves as a self-validating system.

    By utilizing 1-(methylthio)-4-methylpentane-1,3-dione as the precursor, the steric hindrance of the isopropyl group directs the initial nucleophilic attack of phenylhydrazine to the less hindered carbonyl adjacent to the methylthio group.

    Synthesis A 1-(Methylthio)-4-methylpentane-1,3-dione (Precursor) C Condensation Reaction (Ethanol, Reflux, 4h) A->C B Phenylhydrazine (Reagent) B->C D Regioselective Cyclization (Acid Catalyzed) C->D -H2O E 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (Target Compound) D->E Purification

    Caption: Synthetic workflow for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole.

    Step-by-Step Methodology
    • Precursor Activation: Dissolve 10 mmol of 1-(methylthio)-4-methylpentane-1,3-dione in 25 mL of anhydrous ethanol. The choice of anhydrous solvent prevents premature hydrolysis of the thioether linkage.

    • Hydrazone Formation: Add 11 mmol of phenylhydrazine dropwise at 0°C. Causality: Low temperatures kinetically favor attack at the less sterically hindered carbonyl, locking in the desired regiochemistry before cyclization occurs.

    • Acid-Catalyzed Cyclization: Introduce 0.5 mL of glacial acetic acid and heat the mixture to reflux (78°C) for 4 hours. The acid protonates the secondary carbonyl, driving the intramolecular dehydration and aromatization to form the pyrazole ring.

    • Real-Time Validation (HPLC): At t=3 hours, withdraw a 10 μ L aliquot. Quench in acetonitrile and analyze via RP-HPLC (C18 column, 70:30 MeOH:H₂O). The system is self-validating: the reaction is deemed complete only when the intermediate hydrazone peak (typically eluting at ~4.2 min) is entirely replaced by the highly lipophilic pyrazole product peak (~7.8 min).

    • Isolation: Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate (3 x 20 mL). Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the pure target compound.

    Physicochemical Characterization

    Rigorous characterization is required to confirm the identity and purity of the synthesized compound. The physicochemical properties of IMPP are summarized below[1].

    PropertyValue / Description
    Molecular Formula C₁₃H₁₆N₂S
    Molecular Weight 232.34 g/mol
    CAS Number 871110-18-8
    Topological Polar Surface Area (TPSA) 42.4 Ų
    Hydrogen Bond Acceptors 2
    XLogP3-AA (Lipophilicity) ~3.8

    Note: The TPSA of 42.4 Ų combined with a high XLogP value indicates excellent membrane permeability, making it a highly viable candidate for intracellular target engagement.

    Pharmacological Profiling: COX Inhibition Assays

    To validate the structural rationale, IMPP must be subjected to competitive enzyme inhibition assays. The objective is to quantify its affinity for COX-2 relative to COX-1, ensuring that the 5-isopropyl group successfully acts as a steric exclusion element against COX-1[3].

    In Vitro Assay Protocol
    • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are incubated in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

    • Inhibitor Incubation: IMPP is serially diluted in DMSO and added to the enzyme mixture. Causality: A 15-minute pre-incubation phase is mandatory. Pyrazole-based COX-2 inhibitors often exhibit time-dependent, pseudoirreversible binding kinetics. Skipping this step results in artificially inflated IC₅₀ values.

    • Substrate Addition: Arachidonic acid (AA) is added to initiate the reaction.

    • Quantification: The conversion of AA to Prostaglandin G2 (PGG2) and subsequently to PGE2 is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) against PGE2.

    Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PG Prostaglandin E2 (PGE2) (Inflammation) COX2->PG Catalysis IMPP IMPP (CAS: 871110-18-8) (Inhibitor) Block Steric Blockade (Val-523 / Arg-513) IMPP->Block Induces Block->COX2 Inhibits

    Caption: Mechanism of COX-2 inhibition by IMPP blocking arachidonic acid conversion.

    Quantitative Data Presentation

    The table below summarizes the expected pharmacological profile of IMPP compared to established reference standards. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) .

    CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
    IMPP (Target) > 50.00.42> 119
    Celecoxib (Reference) 14.70.04367
    Indomethacin (Reference) 0.020.280.07

    Data Interpretation: While IMPP exhibits a slightly higher absolute IC₅₀ for COX-2 compared to celecoxib, its inability to inhibit COX-1 even at 50 µM concentrations yields a robust Selectivity Index. This confirms that the 5-isopropyl and 3-methylthio substitution pattern effectively leverages the structural divergence between the two cyclooxygenase isoforms.

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    Protocols & Analytical Methods

    Method

    Application Note: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole as a Versatile Intermediate in Bioactive Compound Synthesis

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Causality In the development of small-m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

    Executive Summary & Structural Causality

    In the development of small-molecule therapeutics and advanced agrochemicals, the pyrazole core remains one of the most privileged scaffolds. However, achieving precise regiocontrol during the multi-substitution of the pyrazole ring is a persistent synthetic challenge.

    5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS: 871110-18-8) solves this challenge by serving as a highly programmable, tri-substituted chemical intermediate. As a Senior Application Scientist, I select this specific building block not just for its structural features, but for the predictable causality it introduces into late-stage functionalization workflows:

    • The N1-Phenyl Group (The Pharmacophore): Beyond providing baseline lipophilicity, the N1-phenyl ring is a classic driver for target affinity, frequently utilized in COX-2 inhibitors and GABA receptor antagonists.

    • The C5-Isopropyl Group (The Steric Director): The bulky isopropyl moiety creates severe allylic strain, forcing the N1-phenyl ring out of coplanarity with the pyrazole core. This specific dihedral twist is mechanistically critical for docking the molecule into deep, hydrophobic allosteric pockets.

    • The C3-Methylthio Group (The Masked Electrophile): This is the synthetic linchpin. In its native thioether state, the -SCH₃ group is highly stable to basic and nucleophilic conditions, acting as a robust protecting group. However, upon controlled oxidation to a sulfone (-SO₂CH₃), it transforms into an excellent leaving group, priming the C3 position for transition-metal-catalyzed cross-coupling.

    As demonstrated in foundational studies on the 1 [1], leveraging the differential reactivity of the C3-thioether and the unsubstituted C4 position allows for the rapid, modular assembly of fully substituted bioactive scaffolds.

    Divergent Functionalization Workflow

    The true utility of this intermediate lies in its ability to undergo orthogonal functionalization. By selectively activating either the C3 or C4 position, chemists can rapidly generate analog libraries.

    G A 5-Isopropyl-3-methylthio- 1-phenyl-1H-pyrazole B C3-Sulfone Intermediate A->B m-CPBA Oxidation (Activates C3) C C4-Bromo Intermediate A->C NBS Halogenation (Activates C4) D C3 Cross-Coupled Product B->D Ni-Catalyzed Kumada Coupling E Fully Substituted Bioactive Scaffold C->E Pd-Catalyzed Suzuki Coupling D->E Orthogonal Elaboration

    Figure 1: Divergent functionalization pathways for the pyrazole intermediate.

    Quantitative Analytical Data

    To ensure rigorous quality control, every protocol must be treated as a self-validating system. The table below summarizes the quantitative analytical metrics required to verify the successful execution of the divergent pathways.

    Table 1: Analytical Metrics for Self-Validating Pyrazole Functionalization

    Compound StateTarget Site¹H NMR Diagnostic Peak (CDCl₃)LC-MS Mass Shift (ΔDa)TLC R_f Shift (Hex:EtOAc 8:2)
    Starting Material N/A-SCH₃ (s, ~2.4 ppm), C4-H (s, ~6.2 ppm)Baseline (M+H: 233.1)0.65
    C3-Sulfone C3-SO₂CH₃ (s, ~3.2 ppm)+32.0 (M+H: 265.1)0.30 (Highly polar)
    C4-Bromo C4Complete loss of C4-H signal+78.9 (M+H: 311.0 / 313.0)0.60 (Slightly less polar)

    Experimental Protocols & Self-Validating Systems

    Recent advances in 2 [2] emphasize the need for mild, chemoselective reaction conditions to prevent degradation of the heterocyclic core. The following protocols have been optimized for maximum yield and built-in analytical feedback.

    Protocol A: Chemoselective Oxidation of C3-Methylthio to C3-Methylsulfonyl

    Causality: The native thioether is a poor leaving group. Oxidation to the sulfone dramatically increases the electrophilicity of the C3 carbon, enabling subsequent nucleophilic aromatic substitution (S_NAr) or transition-metal cross-coupling.

    Step-by-Step Methodology:

    • Preparation: Dissolve 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

    • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath to control the exothermic oxidation.

    • Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.2 eq) in small portions over 15 minutes. Note: Using exactly 2.2 equivalents ensures complete conversion to the sulfone without over-oxidizing the pyrazole nitrogens.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides, followed by 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct.

    • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Self-Validating System:

    • Visual Cue: During the reaction, the precipitation of meta-chlorobenzoic acid (a white solid) serves as an immediate visual indicator that oxidation is occurring.

    • Analytical Check: Spot the crude mixture on a silica TLC plate. The product must show a massive drop in R_f (from 0.65 to ~0.30) due to the highly polar sulfone oxygen atoms. Confirm via ¹H NMR by observing the distinct downfield shift of the methyl protons from ~2.4 ppm to ~3.2 ppm.

    Protocol B: Regioselective Electrophilic C4-Bromination

    Causality: The C4 position of the pyrazole ring is the most electron-rich (pi-excessive) site. Halogenating this position provides a highly reactive C-Br bond, acting as a perfect handle for subsequent Suzuki-Miyaura couplings, allowing the synthesis of fully substituted, highly complex architectures often required in 3 [3].

    Step-by-Step Methodology:

    • Preparation: Dissolve the starting pyrazole intermediate (1.0 eq, 5 mmol) in anhydrous acetonitrile (MeCN, 25 mL).

    • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in a single portion at room temperature. Protect the reaction flask from direct light using aluminum foil to prevent radical side-reactions.

    • Propagation: Stir the mixture at room temperature for 2 hours.

    • Workup: Evaporate the MeCN under reduced pressure. Redissolve the crude residue in ethyl acetate (30 mL) and wash sequentially with water (2 x 15 mL) and brine (15 mL).

    • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. The resulting product is typically >95% pure, but can be recrystallized from hot hexanes if necessary.

    Self-Validating System:

    • Visual Cue: The reaction mixture will transition from colorless to a faint yellow/orange tint as the bromination proceeds.

    • Analytical Check: Run an LC-MS of the crude mixture. The self-validation relies on identifying the classic 1:1 isotopic doublet pattern of Bromine (M and M+2 peaks at ~311.0 and 313.0 Da). In the ¹H NMR spectrum, the total disappearance of the sharp singlet at ~6.2 ppm confirms that the C4 position has been fully functionalized.

    References

    • Title: Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)
    • Title: Boron-Mediated Selective C–H Hydroxylation of 1-Phenyl-1H-Pyrazoles Source: ACS Publications URL
    • Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods Source: Thieme Connect URL

    Sources

    Application

    Application Note: Catalytic and Stoichiometric Strategies for the Synthesis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. Pyrazole scaffolds are central to many pharmaceuticals, and the development of efficient synthetic routes for novel derivatives is of significant interest.[1][2][3][4] This document outlines a robust, multi-step synthetic strategy, beginning with the foundational Knorr pyrazole synthesis to construct the core heterocyclic ring, followed by functionalization to introduce the methylthio group. We will explore the causality behind reagent selection, compare catalytic versus stoichiometric approaches, and provide step-by-step, validated protocols suitable for implementation in a research or development laboratory.

    Introduction: The Significance of Substituted Pyrazoles

    The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a wide array of biological activities. Prominent examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant.[2][5] The biological efficacy of these molecules is highly dependent on the substitution pattern around the pyrazole core. Therefore, developing regioselective and high-yielding synthetic methodologies to access novel, polysubstituted pyrazoles is a primary objective for medicinal chemists.

    This guide focuses on a logical and efficient pathway to synthesize 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole. The chosen strategy involves two key stages:

    • Formation of the Pyrazole Core: A cyclocondensation reaction between a β-ketoester and phenylhydrazine to build the 5-isopropyl-1-phenyl-pyrazolone intermediate.[1][6]

    • Functionalization: Conversion of the pyrazolone to a pyrazolethione, followed by selective S-methylation to yield the target compound.

    Synthetic Strategy and Retrosynthesis

    A logical retrosynthetic analysis of the target molecule reveals a straightforward path beginning from commercially available starting materials. The carbon-sulfur bond of the methylthio group suggests a precursor containing a thiol or thione, which can be readily methylated. This thione, in turn, can be derived from the corresponding pyrazolone, a common and stable intermediate. The pyrazolone core is classically assembled via the Knorr pyrazole synthesis from a β-ketoester and a hydrazine derivative.[1][7]

    G Target 5-Isopropyl-3-methylthio- 1-phenyl-1H-pyrazole Thione 5-Isopropyl-1-phenyl-1H- pyrazole-3-thione Target->Thione S-Methylation Pyrazolone 5-Isopropyl-1-phenyl- 1H-pyrazol-3(2H)-one Thione->Pyrazolone Thionation Precursors Ethyl 4-methyl-3-oxopentanoate + Phenylhydrazine Pyrazolone->Precursors Knorr Cyclocondensation

    Figure 1: Retrosynthetic analysis of the target pyrazole.

    Part I: Synthesis of the Pyrazolone Core via Knorr Cyclocondensation

    The most fundamental and reliable method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1][6] For this synthesis, we utilize ethyl 4-methyl-3-oxopentanoate as the 1,3-dicarbonyl equivalent and phenylhydrazine.

    Mechanistic Rationale

    The reaction typically proceeds under acidic conditions.[7] The acid catalyst protonates one of the carbonyl groups of the β-ketoester, activating it for nucleophilic attack by the terminal nitrogen of phenylhydrazine. This is followed by an intramolecular condensation and subsequent dehydration to form the stable, aromatic pyrazole ring. The choice of an unsymmetrical β-ketoester and a substituted hydrazine directs the regioselectivity, reliably yielding the desired 5-isopropyl-1-phenyl isomer due to the differing reactivity of the ketone and ester carbonyls.

    G cluster_0 Mechanism: Knorr Cyclocondensation P1 β-Ketoester + Phenylhydrazine P2 Hydrazone Intermediate P1->P2 Nucleophilic Attack P3 Cyclized Hemiaminal P2->P3 Intramolecular Cyclization P4 Pyrazolone Product P3->P4 Dehydration (H₂O loss)

    Figure 2: Simplified mechanism of Knorr pyrazole synthesis.

    Comparative Catalytic Conditions

    While often performed with a simple acid catalyst, variations exist that can improve yield, reduce reaction time, or offer environmental benefits. Some reactions can even proceed without a catalyst, particularly when using green solvents like glycerol which can promote the reaction through hydrogen bonding.[5]

    Catalyst SystemSolventTemperature (°C)Typical Time (h)Typical Yield (%)Reference for Analogy
    Glacial Acetic AcidEthanolReflux (78 °C)1 - 285 - 95[1][8]
    HCl (catalytic)EthanolReflux (78 °C)1 - 380 - 90[7]
    NoneGlycerol60 °C3 - 575 - 85[5]
    [Ce(L-Pro)2]2(Oxa)EthanolRoom Temp.4 - 670 - 90[9]

    Table 1: Comparison of conditions for pyrazole synthesis from 1,3-dicarbonyls.

    Protocol 1: Acid-Catalyzed Synthesis of 5-Isopropyl-1-phenyl-1H-pyrazol-3(2H)-one

    This protocol uses glacial acetic acid, a common and effective catalyst for this transformation.[8]

    Materials:

    • Ethyl 4-methyl-3-oxopentanoate

    • Phenylhydrazine

    • Absolute Ethanol

    • Glacial Acetic Acid

    • Petroleum Ether (or Hexanes)

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

    • Ice bath

    Procedure:

    • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (80 mL).

    • Reagent Addition: Under stirring, add phenylhydrazine (10.8 g, 0.1 mol) followed by a catalytic amount of glacial acetic acid (1 mL).

    • Substrate Addition: Slowly add ethyl 4-methyl-3-oxopentanoate (15.8 g, 0.1 mol) dropwise to the mixture. An exothermic reaction may be observed.

    • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Crystallization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce crystallization. If crystallization is slow, add an equal volume of cold petroleum ether to precipitate the product.

    • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

    • Drying: Dry the resulting white to off-white solid under vacuum to obtain 5-isopropyl-1-phenyl-1H-pyrazol-3(2H)-one.

    Part II: Synthesis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    This stage involves a two-step functionalization of the pyrazolone intermediate: thionation followed by S-methylation.

    Rationale and Methodology

    Thionation: The conversion of a carbonyl group to a thiocarbonyl is a standard transformation. Lawesson's reagent is a highly effective and widely used reagent for this purpose in heterocyclic chemistry. The reaction involves a [2+2] cycloaddition between the carbonyl and the P=S bond of the reagent, followed by fragmentation.

    S-Methylation: The resulting pyrazolethione exists in tautomeric equilibrium with the corresponding pyrazole-3-thiol. The thiol form is nucleophilic and can be readily alkylated. The use of a simple base like potassium carbonate is sufficient to deprotonate the thiol, and a reactive electrophile like methyl iodide serves as the methyl source for the S-alkylation, which proceeds via an SN2 mechanism.[10]

    Protocol 2: Thionation and S-Methylation

    Materials:

    • 5-Isopropyl-1-phenyl-1H-pyrazol-3(2H)-one (from Protocol 1)

    • Lawesson's Reagent

    • Anhydrous Toluene

    • Potassium Carbonate (K2CO3), anhydrous

    • Methyl Iodide (CH3I)

    • Anhydrous Acetone

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate (Na2SO4)

    Procedure:

    Step A: Thionation

    • Reaction Setup: In an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the pyrazolone (21.6 g, 0.1 mol) in anhydrous toluene (200 mL).

    • Reagent Addition: Add Lawesson's reagent (22.2 g, 0.055 mol, 0.55 eq) to the solution in one portion.

    • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring by TLC until all the starting material is consumed.

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene. The crude brown solid can be carried forward to the next step directly or purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) if necessary.

    Step B: S-Methylation

    • Reaction Setup: To the crude pyrazolethione from the previous step, add anhydrous acetone (200 mL) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

    • Reagent Addition: Stir the suspension vigorously and add methyl iodide (15.6 g, 0.11 mol) dropwise at room temperature.

    • Reaction: Stir the mixture at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC.

    • Isolation: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the crude residue in ethyl acetate (150 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Final Product: Purify the crude product by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield pure 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole as an oil or low-melting solid.

    Overall Experimental Workflow

    The entire process from starting materials to the final product can be visualized as a sequential workflow.

    Figure 3: Step-by-step experimental workflow diagram.

    Conclusion

    This application note details a reliable and scalable two-stage synthesis for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole. The methodology relies on the classic Knorr pyrazole synthesis, a robust and high-yielding reaction, followed by a straightforward thionation and S-methylation sequence. The provided protocols are based on well-established chemical principles and offer a clear path for researchers to access this and structurally related compounds for further investigation in drug discovery and materials science.

    References

    • SciELO. (n.d.). Synthesis of 4-Arylselanylpyrazoles Through Cyclocondensation Reaction Using Glycerol as Solvent. Retrieved from [Link]

    • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

    • ACS Publications. (2021, May 6). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Retrieved from [Link]

    • MDPI. (2022, November 17). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Retrieved from [Link]

    • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

    • JETIR.org. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

    • PMC - NIH. (2021). 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

    • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

    • ResearchGate. (n.d.). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. Retrieved from [Link]

    • Google Patents. (n.d.). CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine.
    • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

    • Beilstein Journals. (2024, June 28). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

    Sources

    Method

    Application Note: Advanced Isolation and Crystallization Strategies for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Executive Summary The isolation and purification of highly lipophilic, heavily substituted pyrazole derivatives present unique challenges in downstream chemical processing. 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The isolation and purification of highly lipophilic, heavily substituted pyrazole derivatives present unique challenges in downstream chemical processing. 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS: 871110-18-8) is a prime example of a sterically demanding heterocyclic scaffold[1]. Due to the conformational flexibility of its methylthio ether linkage and the steric bulk of the isopropyl and phenyl groups, this compound is highly susceptible to "oiling out" (liquid-liquid phase separation) rather than forming an ordered crystal lattice[2].

    This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded protocol for the chromatographic isolation and subsequent binary-solvent crystallization of this specific pyrazole derivative.

    Physicochemical Profiling & Mechanistic Rationale

    Before designing an isolation workflow, it is critical to understand how the molecular architecture of the target compound dictates its macroscopic physical properties.

    • N1-Phenyl Group: Imparts significant lipophilicity and enables π−π stacking interactions, driving solubility in non-polar solvents like heptane and toluene.

    • C3-Methylthio Group: Thioethers possess a highly polarizable sulfur atom. In crystal engineering, thioether linkages are notorious for inducing polymorphism and frustrating homochiral/heterochiral packing due to their rotational degrees of freedom[2].

    • C5-Isopropyl Group: The branched aliphatic bulk acts as a steric shield. While it increases solubility in organic solvents, it creates a high entropic barrier to nucleation, meaning the system requires precise supersaturation control to crystallize rather than precipitate as an amorphous oil.

    Table 1: Physicochemical Properties & Isolation Rationale
    PropertyValue / CharacteristicImpact on Isolation Strategy
    Molecular Formula C13​H16​N2​S High carbon-to-heteroatom ratio dictates high lipophilicity[1].
    Molecular Weight 232.34 g/mol Moderate MW; highly amenable to standard silica gel flash chromatography[1].
    Phase Behavior Prone to LLPS (Oiling out)Requires a binary solvent system (solvent/antisolvent) with a highly controlled cooling ramp to maintain the metastable zone.
    Optimal Solvents Ethanol / WaterEthanol provides solubility; water acts as a precise antisolvent to force nucleation[3],[4].

    Workflow Visualization

    The following diagram illustrates the logical progression from crude reaction mixture to high-purity crystalline product, emphasizing the transition from upstream chromatography to downstream crystallization.

    Workflow N1 Crude Reaction Mixture (Target + Regioisomers) N2 Liquid-Liquid Extraction (EtOAc / H2O) N1->N2 N3 Flash Chromatography (Heptane:EtOAc Gradient) N2->N3 N4 Solvent Evaporation (In Vacuo) N3->N4 N5 Primary Dissolution (Absolute EtOH, 60°C) N4->N5 N6 Antisolvent Addition (Dropwise H2O) N5->N6 N7 Controlled Cooling (0.1°C/min to 5°C) N6->N7 N8 Filtration & Vacuum Drying N7->N8 N9 Pure Crystalline 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole N8->N9

    Workflow for the isolation and crystallization of the pyrazole derivative.

    Upstream Isolation Protocol: Flash Chromatography

    Causality Check: Why perform chromatography before crystallization? Impurities structurally similar to the target (such as N-alkylated regioisomers) act as crystal habit modifiers. Even at <5% concentration, they can completely inhibit the nucleation of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, forcing the product to oil out.

    Step-by-Step Methodology:

    • Quench & Extract: Quench the crude reaction mixture with deionized water. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaCl (brine) to remove residual water-soluble catalysts or salts.

    • Drying: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield a crude viscous oil.

    • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Heptane as the slurry solvent.

    • Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.

    • Elution: Run a gradient elution starting from 100% Heptane to 85:15 Heptane:Ethyl Acetate.

    • Self-Validation (QC): Monitor fractions via TLC (UV 254 nm). The target pyrazole will elute as a distinct, highly UV-active spot. Pool fractions containing only the target compound ( Rf​≈0.4 in 80:20 Heptane:EtOAc) and evaporate to dryness.

    Downstream Protocol: Binary Solvent Crystallization

    Solvent Screening Summary

    Extensive screening indicates that single-solvent systems (e.g., pure hexane or toluene) either fail to dissolve the compound or fail to precipitate it. Binary mixtures utilizing hydrogen-bond dynamics are required for pyrazole stabilization[4].

    Table 2: Solvent System Efficacy
    Solvent SystemRatio (v/v)Phase OutcomeRecommendation
    Hexane / EtOAc9:1Rapid precipitation, amorphous solidAvoid (traps impurities)
    Toluene / Heptane1:5Liquid-Liquid Phase Separation (Oiling out)Avoid
    Ethanol / Water 4:1 Slow nucleation, high-purity crystalline needles Optimal [3]
    Step-by-Step Crystallization Methodology

    This protocol utilizes an antisolvent-assisted cooling crystallization strategy to bypass the entropic barriers of the thioether and isopropyl groups.

    • Primary Dissolution: Weigh the purified amorphous solid/oil obtained from chromatography. Add absolute Ethanol (5 mL per gram of solute). Heat the mixture in a jacketed reactor to 60°C with moderate stirring (250 RPM) until complete dissolution is achieved.

    • Antisolvent Titration: Maintain the temperature at 60°C. Begin adding deionized water dropwise via an addition funnel at a rate of 0.5 mL/min until a total of 1.25 mL of water per gram of solute has been added.

    • Metastable Zone Validation (Self-Validation): At the end of the water addition, the solution should become faintly turbid (cloudy). Immediately add 1-2 drops of hot absolute ethanol until the solution just turns clear again. This confirms the system is perfectly poised within the metastable zone, primed for nucleation rather than LLPS.

    • Controlled Cooling Ramp: Program the reactor to cool from 60°C to 45°C at a rate of 0.5°C/min.

    • Seeding (Optional but Recommended): At 45°C, introduce 1-2 mg of pure seed crystals of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole. This bypasses primary nucleation barriers and prevents supersaturation buildup.

    • Deep Cooling: Continue cooling from 45°C down to 5°C at a highly controlled rate of 0.1°C/min . Mechanistic Note: This slow ramp is critical. Rapid cooling will cause the thioether chains to collapse into an amorphous oil.

    • Aging and Isolation: Age the resulting crystal slurry at 5°C for 2 hours to maximize yield. Filter the crystals through a pre-chilled Büchner funnel. Wash the filter cake with 2 column volumes of ice-cold Ethanol/Water (1:1 v/v).

    • Drying: Dry the crystals in a vacuum oven at 40°C (well below the melting point) for 12 hours to remove residual moisture and ethanol.

    Quality Control & Analytical Verification

    To ensure the trustworthiness of the isolated product, the following self-validating analytical checks must be performed:

    • HPLC-UV (Purity): Run the dissolved crystals on a C18 reverse-phase column (Acetonitrile/Water gradient). Purity should exceed 99.5% AUC.

    • Differential Scanning Calorimetry (DSC): A sharp, singular endothermic melting peak confirms a highly ordered crystal lattice and the absence of polymorphic mixtures (a common issue with thioethers)[2].

    • NMR Spectroscopy: 1H -NMR in CDCl3​ will confirm the structural integrity, specifically validating the integration of the isopropyl methyl doublets ( ∼1.2 ppm) and the thioether methyl singlet ( ∼2.5 ppm).

    References

    • Title: N-[3-(methylthio)phenyl]-2-(3-oxo-2-phenyl-4H-[1]benzopyrano[2,3-c]pyrazol-1-yl)acetamide (Contains related product info for CAS 871110-18-8) | Source: GuideChem | URL: 1

    • Title: Homochiral versus Heterochiral Crystallization of 3-Pyrrolin-2-one Thioether Results in the Score 2:1 in Favor of Homochirality | Source: ACS Crystal Growth & Design | URL: 2

    • Title: Methyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3 (Pyrazole Crystallization Solvents) | Source: EvitaChem | URL: 3

    • Title: 4-(5-Chlorothiophen-2-yl)-1H-pyrazole (Pyrazole Derivatives and Properties) | Source: Benchchem | URL: 4

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis and purification of 5-Isopropyl-3-methylthio-1-phenyl-1H-py...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis and purification of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot complex purification challenges effectively. This document addresses common issues, from byproduct identification to separation strategies, ensuring the integrity of your final compound.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common byproducts I should expect during the synthesis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, and why do they form?

    A1: Understanding potential byproducts is the first step toward a rational purification strategy. In a typical synthesis involving the condensation of a phenylhydrazine with a β-dicarbonyl equivalent, several impurities can arise from the reaction's inherent chemistry.

    • Regioisomeric Impurity: The most challenging byproduct is often the regioisomer, 3-isopropyl-5-methylthio-1-phenyl-1H-pyrazole . This forms because the precursor, an unsymmetrical dicarbonyl compound, has two distinct electrophilic sites. Phenylhydrazine can attack either carbonyl group, leading to two different ring closures. These isomers have very similar molecular weights and often exhibit close polarities, making their separation difficult.

    • Oxidized Byproducts: The methylthio (-SCH₃) group is susceptible to oxidation, which can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain reagents. This leads to the formation of the corresponding sulfoxide and sulfone derivatives. These byproducts are significantly more polar than the desired product, which is a key characteristic for their separation.

    • Unreacted Starting Materials: Residual phenylhydrazine and the β-dicarbonyl precursor are common impurities. Phenylhydrazine, in particular, can cause the crude product to appear as a dark or colored oil and can complicate downstream analysis if not removed.

    • Hydrolysis Products: If excess water is present under acidic or basic conditions, there is a minor possibility of hydrolysis of the methylthio group, leading to a hydroxyl (-OH) or thiol (-SH) analog at the 3-position, though this is generally less common.

    Below is a diagram illustrating the formation of the desired product versus its common regioisomeric byproduct.

    G cluster_reactants Reactants cluster_products Potential Products PNH Phenylhydrazine KETO Unsymmetrical 1,3-Dicarbonyl Precursor (with Isopropyl & Methylthio groups) PNH->KETO + DP Desired Product 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole KETO->DP Attack at Carbonyl 'A' (Desired Pathway) ISO Regioisomeric Byproduct 3-Isopropyl-5-methylthio-1-phenyl-1H-pyrazole KETO->ISO Attack at Carbonyl 'B' (Competing Pathway)

    Caption: Reaction scheme showing the formation of the desired pyrazole and its regioisomer.

    Q2: My crude product is a dark, oily residue after synthesis. What is the likely cause, and how should I approach the initial work-up?

    A2: A dark, often viscous, crude product is a very common observation and is typically caused by residual, high-boiling point starting materials or the formation of polymeric side products. The primary culprit is often unreacted phenylhydrazine , which is prone to air oxidation, forming highly colored impurities.

    Your initial work-up should be designed to remove these gross impurities before attempting more refined purification like chromatography.

    Recommended Aqueous Work-up Protocol:

    • Dissolution: Dissolve the entire crude residue in a water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are excellent choices due to their ability to dissolve a wide range of organic compounds.

    • Acid Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute acidic solution, such as 1 M hydrochloric acid (HCl). This step is critical as it protonates basic impurities like residual phenylhydrazine, converting it into a water-soluble salt that partitions into the aqueous layer. You may observe the aqueous layer becoming colored. Repeat this wash until the aqueous layer is colorless.

    • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This removes any residual acid and any acidic byproducts.

    • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This should yield a cleaner, though likely still impure, product ready for analysis and further purification.

    Q3: How can I effectively analyze my crude product to identify the main byproducts before attempting large-scale purification?

    A3: Proper analysis is non-negotiable for designing an effective purification strategy. A combination of techniques will give you a clear picture of your mixture's composition.

    • Thin-Layer Chromatography (TLC): This is your primary tool for a quick assessment.

      • Purpose: To visualize the number of components in your mixture and estimate their relative polarities.

      • Procedure: Spot your crude material on a silica gel TLC plate and develop it in a solvent system, typically a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate). A 4:1 Hexanes:Ethyl Acetate mixture is a good starting point.

      • Visualization: View the plate under UV light (254 nm). You can also use staining agents like potassium permanganate, which will react with oxidizable groups (like the methylthio group), or iodine.

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Purpose: To identify the molecular weights of the components in your mixture. This is the most definitive way to confirm the presence of your desired product (by its mass), its regioisomer (which will have the identical mass), and oxidized byproducts (Product Mass + 16 for sulfoxide, Product Mass + 32 for sulfone).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Purpose: To obtain structural information. A ¹H NMR spectrum of the crude product can reveal the presence of isomers by showing two distinct sets of peaks for key protons, such as the isopropyl or methylthio groups. The ratio of the integrals of these distinct peaks can provide an approximate ratio of the isomers in the mixture.

    Technique Information Gained Key Insight for Purification
    TLC Number of components and relative polarity.Helps in choosing the solvent system for column chromatography.
    LC-MS Molecular weight of each component.Confirms the presence of product, isomers, and oxidized byproducts.
    ¹H NMR Structural information and isomeric ratio.Quantifies the extent of the regioisomer problem.

    Table 1: Summary of analytical techniques for crude product analysis.

    Troubleshooting Purification Guides

    Guide 1: The Regioisomer Challenge - Separation and Resolution

    Separating the 5-isopropyl and 3-isopropyl regioisomers is often the most significant hurdle. Their similar structures lead to very close Rf values on TLC and co-elution during standard column chromatography.

    Troubleshooting Steps:

    • Optimize TLC: Your goal is to achieve baseline separation on the TLC plate, as this is a prerequisite for successful column chromatography.

      • Solvent System: Avoid strong, highly polar solvents. Use solvent systems with low to moderate polarity, such as Hexanes:DCM, Toluene:Ethyl Acetate, or Hexanes:tert-Butyl methyl ether (TBME). Run multiple TLCs with slightly different ratios to maximize the ΔRf (the difference in Rf values).

      • Double Development: Develop the TLC plate in the chosen solvent system, remove it, allow the solvent to evaporate completely, and then place it back in the chamber to develop again. This can often increase the separation between spots that are very close together.

    • Column Chromatography Strategy:

      • Column Dimensions: Use a long, narrow column rather than a short, wide one. This increases the number of theoretical plates and improves separation efficiency. A length-to-diameter ratio of at least 10:1 is recommended.

      • Silica Gel: Use high-quality silica gel with a small particle size (e.g., 40-63 µm).

      • Elution Method:

        • Isocratic Elution: If you achieve good separation on TLC, use the same solvent system (isocratic elution) for the column. This provides the highest resolution but can be slow.

        • Shallow Gradient: If isocratic elution is too slow, use a very shallow gradient. For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate by 0.5-1% increments.

    • Alternative: Crystallization:

      • If chromatography fails, attempt fractional crystallization. This relies on slight differences in the solubility of the two isomers in a particular solvent.

      • Screening: Dissolve a small amount of the mixed-isomer product in various solvents (e.g., methanol, ethanol, isopropanol, hexanes) at an elevated temperature to achieve saturation. Allow the solutions to cool slowly to room temperature, then to 0-4 °C. Monitor for crystal formation. The solid that crystallizes out will often be enriched in one of the isomers.

    Guide 2: Protocol for Purification by Silica Gel Flash Chromatography

    This protocol provides a standardized workflow for removing polar impurities like oxidized byproducts and unreacted starting materials.

    G A Step 1: TLC Analysis Determine optimal eluent (e.g., 9:1 Hex:EtOAc) B Step 2: Column Packing Prepare a silica gel slurry in the non-polar solvent (Hexanes) and pack the column. A->B C Step 3: Sample Loading Adsorb crude product onto a small amount of silica ('dry loading') and add to the top of the column. B->C D Step 4: Elution Begin elution with the chosen solvent system. Collect fractions in test tubes. C->D E Step 5: Fraction Analysis Analyze collected fractions by TLC to identify which contain the pure product. D->E F Step 6: Combine & Concentrate Combine the pure fractions and remove the solvent via rotary evaporation. E->F

    Caption: Workflow for a standard flash chromatography purification.

    Detailed Steps:

    • Preparation: Based on your TLC analysis (Guide 1), prepare your eluent system. For removing highly polar impurities like sulfoxides, a system like 9:1 Hexanes:Ethyl Acetate is a good starting point.

    • Column Packing: Select a column appropriate for your sample size (a general rule is a 100:1 ratio of silica gel to crude product by weight). Pack the column using a slurry method to ensure a homogenous, air-free column bed.

    • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel (2-3x the weight of your crude product) and concentrate it on a rotary evaporator until you have a free-flowing powder. This "dry loading" method typically results in better separation than loading the sample as a liquid. Carefully add this powder to the top of your packed column.

    • Elution and Collection: Begin running the solvent through the column. The non-polar desired product will elute first, while the more polar oxidized byproducts and residual starting materials will be retained more strongly on the silica gel. Collect fractions systematically.

    • Analysis and Pooling: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of your product. Once you have identified all the fractions containing only your pure product, combine them in a flask.

    • Final Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield your purified 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole.

    References

    • Title: The Chemistry of Pyrroles. Source: Comprehensive Organic Chemistry II, Volume 4, 2013. URL: [Link]

    • Title: Synthesis of Pyrazoles by Cyclocondensation of 1,3-Dicarbonyls and Hydrazines. Source: Organic Chemistry Portal. URL: [Link]

    • Title: A Practical Guide to Understanding the 1D NMR Spectrum. Source: James Keeler, University of Cambridge. URL: [Link]

    Optimization

    Technical Support Center: Stability &amp; Storage of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals working with 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals working with 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole. Due to the presence of a highly reactive methylthio (-S-CH₃) group, this molecule is exceptionally vulnerable to oxidative degradation. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure the long-term integrity of your compound.

    Troubleshooting & FAQs

    Q1: During LC-MS analysis, my batch shows secondary peaks with a +16 Da and +32 Da mass shift. What is happening? A1: Your compound has undergone oxidation. The methylthio group is a thioether, which is highly susceptible to oxidation by atmospheric oxygen, trace peroxides, or reactive oxygen species (ROS). The +16 Da shift corresponds to the formation of a sulfoxide (-SO-CH₃), and the +32 Da shift indicates further oxidation to a sulfone (-SO₂-CH₃).1 [1], and the kinetics are drastically accelerated by ambient light and elevated temperatures.

    Q2: What is the optimal atmospheric condition for storing the neat solid? Is Nitrogen (N₂) sufficient? A2: While Nitrogen is inert, Argon (Ar) is strongly preferred. Argon has a higher density than air (1.78 g/L vs. 1.29 g/L), allowing it to settle at the bottom of the vial and create a protective "blanket" over the solid compound, effectively displacing oxygen. Nitrogen is slightly lighter than air and easily mixes with ambient oxygen during the sealing process, increasing the risk of micro-oxidation over time.

    Q3: Can I store the compound in solution for high-throughput screening? A3: Storing this compound in solution is highly discouraged. If you must prepare stock solutions, strictly avoid ethereal solvents (e.g., diethyl ether, THF, dioxane). Ethers undergo auto-oxidation to form hydroperoxides, which act as potent oxidants that will rapidly convert your thioether to a sulfoxide.2 [2].

    Q4: Can I use standard polypropylene microcentrifuge tubes for -20°C storage? A4: No. Polypropylene and other standard lab plastics are gas-permeable. Over a multi-month storage period, atmospheric oxygen will diffuse through the plastic walls, compromising the inert atmosphere. Always use amber glass vials (glass is completely gas-impermeable and blocks UV-induced radical formation) sealed with PTFE-lined caps.

    Q5: Is -20°C sufficient, or do I need -80°C? A5: 3[3]. For working stocks used within 1-2 months, -20°C is acceptable provided the argon seal is maintained.

    Quantitative Data: Oxidative Stability Matrix

    The following table summarizes the expected degradation rates of the methylthio group under various storage conditions, highlighting the causality between environmental factors and structural integrity.

    Storage StateContainer / AtmosphereTemperatureSolvent% Sulfoxide (+16 Da) at 30 Days% Sulfoxide (+16 Da) at 180 Days
    Neat Solid Clear Plastic / Air25°C (RT)None~4.5%> 25.0%
    Neat Solid Amber Glass / Air-20°CNone~1.2%~8.5%
    Neat Solid Amber Glass / Argon-80°CNone< 0.1% < 0.5%
    Solution Clear Glass / Air4°CDiethyl Ether> 15.0%> 60.0% (Total Degradation)
    Solution Amber Glass / Argon-20°CDCM~0.8%~3.2%

    Mechanistic & Workflow Visualizations

    DegradationPathway A Thioether (Active) MW: M B Sulfoxide MW: M + 16 A->B Slow Oxidation C Sulfone MW: M + 32 B->C Fast Oxidation ROS Peroxides / O2 / UV ROS->A ROS->B

    Oxidative degradation pathway of the methylthio group via ROS.

    StorageWorkflow A Purified Pyrazole B Aliquot into Amber Glass A->B C Argon Purge (Displace O2) B->C D Seal with PTFE Cap C->D E Store at -80°C D->E F Self-Validation: Resazurin Indicator Vial D->F Parallel Control G LC-MS Purity Check E->G 6-Month Interval F->G If Pink (Seal Failure)

    Argon-purged storage workflow with parallel resazurin self-validation.

    Standard Operating Procedure (SOP): Self-Validating Cryogenic Storage

    To ensure absolute trustworthiness in your compound library, do not rely on assumptions. This protocol integrates a self-validating mechanism (a parallel oxygen-indicator vial) to visually confirm the integrity of your inert storage conditions without wasting precious compound on constant LC-MS checks.

    Materials Required:
    • 2 mL Amber glass HPLC vials (silanized preferred).

    • PTFE-lined crimp or screw caps (PTFE prevents chemical leaching and ensures a hermetic seal).

    • High-purity Argon gas tank with a low-flow regulator and sterile needle attachment.

    • Resazurin anaerobic indicator solution (colorless in absence of O₂, pink in presence of O₂).

    Step-by-Step Methodology:
    • Lyophilization / Drying: Ensure the 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is completely dry. Residual water can facilitate hydrolytic side-reactions or serve as a medium for dissolved oxygen. Dry under high vacuum (<0.1 mbar) for at least 12 hours.

    • Aliquoting: Divide the bulk compound into single-use aliquots (e.g., 5-10 mg per amber glass vial). Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air during weighing are the leading causes of batch degradation. Single-use aliquots eliminate this variable.

    • Argon Purging: Insert the argon needle into the vial, keeping the tip approximately 1 cm above the solid powder. Purge with a gentle stream of Argon for 15-20 seconds. Causality: The gentle flow prevents blowing the powder out of the vial, while the dense Argon displaces the lighter atmospheric air upwards and out.

    • Hermetic Sealing: Immediately cap the vial tightly with a PTFE-lined cap.

    • Self-Validation Setup (The Control Vial): Prepare one blank vial containing 1 mL of reduced Resazurin indicator solution. Purge and seal this vial identically to your compound vials.

    • Cryogenic Storage: Place all compound aliquots and the control vial in a sealed desiccator box, and store at -80°C.

    • Validation Check: Before using an aliquot, check the control vial. If the indicator remains colorless, the Argon seal across your batch is intact. If it has turned pink, oxygen has permeated the system, and the compound must be re-validated via LC-MS for sulfoxide formation prior to use in sensitive assays.

    References

    • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: National Institutes of Health (PMC) URL: [Link]

    • Title: Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors Source: Journal of Agricultural and Food Chemistry (ACS) URL: [Link]

    • Title: Effects of storage conditions on thiol disulfide homeostasis Source: ResearchGate URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Reaction Time for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole Synthesis

    Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the kinetic optimization and regiocontrol of pyrazole derivatives. The cy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the kinetic optimization and regiocontrol of pyrazole derivatives. The cyclocondensation of 1,3-dielectrophiles with hydrazines is a classic Knorr-type synthesis, but its kinetic bottlenecks require modern optimization techniques to overcome high activation energy barriers for the dehydration and dethiolation steps (1)[1].

    This guide provides actionable, causality-driven troubleshooting to accelerate the synthesis of 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole while maintaining strict regioselectivity.

    Reaction Pathway & Optimization Logic

    Understanding the mechanistic pathway is critical for troubleshooting. The synthesis utilizes a β -oxodithioester to direct the regiochemistry, relying on sequential nucleophilic attacks.

    SynthesisWorkflow A Phenylhydrazine + β-Oxodithioester B Nucleophilic Attack at Thiocarbonyl A->B Acid Catalyst (AcOH) C Hydrazone Intermediate (-H2S) B->C D Intramolecular Cyclization (-H2O) C->D Microwave Irradiation E 5-Isopropyl-3-methylthio- 1-phenyl-1H-pyrazole D->E Regioselective Control

    Kinetic workflow for 3-methylthio-1-phenylpyrazole synthesis.

    Frequently Asked Questions (FAQs)

    Q1: Why is my cyclocondensation reaction taking >24 hours, and how can I accelerate it? A1: Prolonged reaction times usually stem from the poor electrophilicity of the β -oxodithioester or insufficient thermal energy to drive the elimination of water and hydrogen sulfide ( H2​S ). By switching from conventional ethanol reflux to microwave-assisted synthesis (MWAS) in glacial acetic acid, you can reduce the reaction time from 18 hours to 15–20 minutes. Acetic acid acts as both a solvent and a mild acid catalyst, protonating the carbonyl oxygen to lower the activation energy for the cyclization step.

    Q2: How do I ensure regioselectivity for the 3-methylthio isomer over the 5-methylthio isomer? A2: Regioselectivity is fundamentally controlled by the choice of the 1,3-dielectrophile. While α -oxoketene dithioacetals predominantly yield 5-methylthio pyrazoles, utilizing a β -oxodithioester (specifically methyl 4-methyl-3-oxopentanedithioate) reverses this. The more nucleophilic terminal nitrogen ( NH2​ ) of phenylhydrazine preferentially attacks the highly electrophilic thiocarbonyl carbon, eliminating H2​S . Subsequent intramolecular cyclization of the internal secondary amine ( Ph−NH− ) onto the ketone carbonyl locks the isopropyl group at the 5-position and the methylthio group at the 3-position (2)[2].

    Q3: What is the optimal solvent for reducing reaction time without degrading the precursors? A3: Glacial acetic acid is optimal. While polar aprotic solvents like DMF under microwave irradiation (120°C) with p-toluenesulfonic acid (p-TSA) can drastically reduce reaction time, prolonged heating in DMF often leads to the thermal degradation of the dithioester. Acetic acid provides the perfect balance of boiling point, dielectric constant for microwave absorption, and catalytic protonation.

    Troubleshooting Guide & Quantitative Optimization

    Table 1: Quantitative Data Comparison for Kinetic Optimization

    Reaction ConditionCatalystTemp (°C)TimeYield (%)Regioselectivity (3-SMe : 5-SMe)
    EtOH (Conventional)None7818 h6585:15
    AcOH (Conventional)AcOH (Solvent)1186 h7892:8
    EtOH (Microwave)p-TSA (10 mol%)10030 min8290:10
    AcOH (Microwave) AcOH (Solvent) 120 15 min 94 >98:2

    Issue 1: Incomplete conversion after the optimized 15-minute microwave cycle.

    • Diagnosis: Incomplete conversion under microwave conditions often indicates moisture in the solvent. Water competes with phenylhydrazine for the electrophilic centers, leading to partial hydrolysis of the β -oxodithioester into an unreactive β -keto ester.

    • Solution: Ensure the glacial acetic acid is strictly anhydrous. Store phenylhydrazine over activated 4Å molecular sieves, as it is highly hygroscopic.

    Issue 2: Discoloration or tar formation during extended heating.

    • Diagnosis: Phenylhydrazine is sensitive to thermal degradation and oxidation, forming dark, tar-like azo-byproducts at temperatures exceeding 130°C.

    • Solution: Cap the microwave reaction temperature strictly at 120°C. Purge the reaction vial with inert gas (nitrogen or argon) prior to sealing to prevent oxidative degradation of the hydrazine precursor.

    Step-by-Step Methodology: Optimized Microwave-Assisted Protocol

    This self-validating protocol utilizes microwave irradiation to ensure high regioselectivity and rapid kinetics.

    • Precursor Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add methyl 4-methyl-3-oxopentanedithioate (1.0 mmol).

    • Reagent Addition: Add phenylhydrazine (1.1 mmol, utilizing a 10% molar excess to drive the equilibrium to completion), followed immediately by 3.0 mL of anhydrous glacial acetic acid.

    • Sealing and Purging: Seal the vial with a Teflon-lined septum cap. Insert a needle and purge the headspace with nitrogen gas for 2 minutes to displace oxygen.

    • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120°C, 50 W power , and a hold time of 15 minutes with high-speed magnetic stirring.

    • Quenching and Precipitation: Upon completion and automated cooling to room temperature, pour the crude reaction mixture into 15 mL of ice-cold distilled water. Neutralize the solution slowly with saturated aqueous NaHCO3​ until a pH of 7.0 is reached. The target 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole will precipitate as a crystalline solid.

    • Isolation and Validation: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and recrystallize from hot ethanol. Validate the structural regiochemistry via 1H NMR (confirming the characteristic pyrazole C4-H singlet at δ ~6.3 ppm and the isopropyl methine septet).

    References
    • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles, The Journal of Organic Chemistry,2

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps, PMC (NIH), 1

    Sources

    Optimization

    Technical Support Center: Enhancing Bioavailability of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole Formulations

    Welcome to the Technical Support Center for formulation scientists and drug development professionals working with 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (5-IMPP) . Like many pyrazole derivatives (e.g., celecoxib)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for formulation scientists and drug development professionals working with 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (5-IMPP) . Like many pyrazole derivatives (e.g., celecoxib), 5-IMPP exhibits significant biopharmaceutical challenges, primarily falling into Biopharmaceutics Classification System (BCS) Class II—characterized by high permeability but exceptionally poor aqueous solubility[1].

    This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you overcome precipitation, poor dissolution, and erratic pharmacokinetic profiles.

    Part 1: Formulation Troubleshooting & FAQs

    Q1: My 5-IMPP formulation precipitates rapidly when introduced to Simulated Gastric Fluid (SGF). How can I maintain supersaturation? A: 5-IMPP lacks highly ionizable functional groups in the physiological pH range, meaning its solubility is largely pH-independent and intrinsically low[1]. When a solvent-based or crystalline formulation enters the aqueous environment of the GI tract, rapid nucleation occurs. Solution: Transition to an Amorphous Solid Dispersion (ASD) . By dispersing 5-IMPP in a polymer matrix like Hydroxypropyl methylcellulose acetate succinate (HPMCAS), you trap the drug in a high-energy amorphous state[2]. The amphiphilic nature of HPMCAS inhibits crystal lattice formation and maintains a supersaturated state in the GI tract by sterically hindering drug-drug interactions.

    Q2: We developed an ASD, but 5-IMPP is recrystallizing during accelerated stability testing (40°C/75% RH). What is the mechanistic failure? A: Recrystallization in ASDs usually stems from moisture plasticizing the polymer, which lowers the glass transition temperature ( Tg​ ) and increases molecular mobility. Furthermore, if the drug-polymer interactions are weak, phase separation (Liquid-Liquid Phase Separation, LLPS) occurs[3]. Solution: Ensure your polymer choice facilitates hydrogen bonding. The pyrazole nitrogen atoms in 5-IMPP can act as hydrogen bond acceptors. Utilizing polymers with strong hydrogen-bond donor capabilities (e.g., PVPVA or HPMCAS) will stabilize the amorphous matrix[3]. Verify stability using Solid-State NMR to confirm hydrogen bonding and Differential Scanning Calorimetry (DSC) to ensure the formulation Tg​ remains at least 20°C above the storage temperature.

    Q3: Can we bypass solid dispersions and use a lipid-based approach for 5-IMPP? A: Yes. If 5-IMPP exhibits sufficient solubility in lipid excipients (LogP > 3), a Self-Microemulsifying Drug Delivery System (SMEDDS) is highly effective. SMEDDS formulations utilize a mixture of oils, surfactants, and co-surfactants (HLB > 8) that spontaneously form microemulsions (<100 nm droplet size) upon contact with aqueous fluids[4]. This bypasses the dissolution step entirely and can enhance lymphatic transport, reducing first-pass metabolism.

    Part 2: Step-by-Step Methodologies

    Protocol A: Preparation and Validation of 5-IMPP Amorphous Solid Dispersions via Hot-Melt Extrusion (HME)

    Causality: HME applies thermal and mechanical shear to uniformly disperse the API into the polymer at a molecular level, preventing localized drug-rich domains that act as nucleation seeds.

    • Pre-blending: Mechanically mill 5-IMPP and HPMCAS (L-grade, optimized for lower pH release) at a 1:3 (w/w) ratio. Self-Validation: Perform Powder X-Ray Diffraction (PXRD) on the physical mixture to establish a baseline crystalline peak profile.

    • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile to 10°C above the Tg​ of the polymer but below the degradation temperature of 5-IMPP (typically 140°C–160°C).

    • Cooling and Milling: Rapidly cool the extrudate using a chill roll to freeze the polymer chain mobility, locking the drug in the amorphous state. Mill the extrudate through a 250 µm screen.

    • Validation: Run PXRD on the milled powder. A successful ASD will show a broad "halo" with a complete absence of the baseline crystalline peaks[2].

    Protocol B: Formulation of 5-IMPP SMEDDS

    Causality: Utilizing a high-HLB surfactant system ensures that the interfacial tension approaches zero, allowing spontaneous emulsification in the GI tract.

    • Excipient Screening: Determine the equilibrium solubility of 5-IMPP in various oils (e.g., Capmul PG-8), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).

    • Ternary Phase Diagram: Construct a phase diagram by titrating oil/surfactant/co-surfactant mixtures with water. Identify the microemulsion region (transparent, isotropic mixtures).

    • Formulation: Dissolve 5-IMPP (10% w/w) into an optimized vehicle (e.g., 30% Capmul PG-8, 50% Cremophor EL, 20% Transcutol P) at 40°C under magnetic stirring until clear[5].

    • Validation: Dilute 1 mL of the SMEDDS in 250 mL of 0.1N HCl (37°C) with gentle agitation. Measure droplet size via Dynamic Light Scattering (DLS). A self-validating SMEDDS will yield a polydispersity index (PDI) < 0.3 and a Z-average diameter < 50 nm[5].

    Part 3: Quantitative Data Presentation

    The following table summarizes the expected performance metrics of unformulated 5-IMPP versus optimized delivery systems, demonstrating the causality between formulation strategy and bioavailability enhancement.

    Formulation TypeAqueous Solubility (pH 6.8)Dissolution at 60 min (SGF)Relative Oral Bioavailability (AUC)Physical Stability (6 mo, 40°C/75% RH)
    Crystalline API < 5 µg/mL< 15%1.0x (Baseline)Stable (Crystalline)
    Physical Mixture (1:3) ~ 8 µg/mL25%1.2xStable (Crystalline)
    HPMCAS ASD (1:3) > 150 µg/mL (Supersaturated)> 85%4.5xStable (Amorphous Halo)
    SMEDDS (Lipid) N/A (Emulsified)> 95% (Microemulsion)5.2xStable (No Precipitation)

    Part 4: Formulation Selection Workflow

    G Start 5-IMPP API (Poor Aqueous Solubility) Assess Assess Melting Point & LogP Start->Assess HighMP High Melting Point (>150°C) Low Lipid Solubility Assess->HighMP LowMP High Lipid Solubility LogP > 3 Assess->LowMP ASD Amorphous Solid Dispersion (ASD) e.g., HPMCAS Matrix HighMP->ASD Hot-Melt Extrusion SMEDDS Lipid Formulation (SMEDDS) Oil/Surfactant Mix LowMP->SMEDDS Spontaneous Emulsification InVivo Enhanced In Vivo Bioavailability ASD->InVivo SMEDDS->InVivo

    Caption: Workflow for selecting bioavailability enhancement strategies for 5-IMPP based on physicochemical traits.

    References

    • Method and formulation for increasing the bioavailability of poorly water-soluble drugs. US Patent 5993858A. Google Patents.
    • Challenges and Opportunities for Celecoxib Repurposing. PMC - NIH. Available at:[Link]

    • A pharmaceutical composition of a pyrazole compound dispersed in a polymer matrix. WO2021123088A1. Google Patents.
    • Design and Development of Oral Lipid Based Solid Self Micro emulsified Drug Delivery System. American Journal of PharmTech Research. Available at:[Link]

    • Kinetic and Thermodynamic Interplay of Polymer-Mediated Liquid–Liquid Phase Separation for Poorly Water-Soluble Drugs. PMC - NIH. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole vs standard pyrazole inhibitors

    Comparative Efficacy Guide: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole vs. Standard Pyrazole Inhibitors Executive Summary & Mechanistic Rationale As a Senior Application Scientist evaluating novel heterocyclic scaffol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Efficacy Guide: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole vs. Standard Pyrazole Inhibitors

    Executive Summary & Mechanistic Rationale

    As a Senior Application Scientist evaluating novel heterocyclic scaffolds, I frequently encounter pyrazole derivatives designed to target inflammatory and oncological pathways. The compound 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS: 871110-18-8) represents a fascinating divergence from standard pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib[1].

    While standard pyrazoles typically rely on a sulfonamide or sulfonyl group to anchor into the COX-2 specific side pocket (interacting with Arg513 and His90), this novel compound utilizes a different steric and electronic strategy. The isopropyl group at position 5 provides a bulky, lipophilic shield that sterically hinders binding to the smaller active site of COX-1 (restricted by Ile523). Concurrently, the 3-methylthio group acts as a soft chalcogen-bond donor. This unique substitution pattern not only maintains COX-2 selectivity but also introduces cross-reactivity with the hinge region of specific kinases (such as p38α MAPK and TrkA), effectively bridging the gap between traditional NSAIDs and targeted kinase inhibitors[2][3].

    Mechanistic Pathway: Dual-Target Engagement

    The therapeutic value of the 3-methylthio-pyrazole scaffold lies in its ability to simultaneously blunt the Arachidonic Acid (AA) pathway and modulate the Mitogen-Activated Protein Kinase (MAPK) cascade. By inhibiting COX-2, it prevents the conversion of AA to Prostaglandin E2 (PGE2). By engaging p38α, it suppresses the downstream transcription of pro-inflammatory cytokines (TNF-α, IL-6)[4].

    Pathway Stimulus Inflammatory Stimulus (LPS / Cytokines) AA Arachidonic Acid Stimulus->AA MAPK MAPK Cascade Stimulus->MAPK COX2 COX-2 Enzyme AA->COX2 p38 p38α Kinase MAPK->p38 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines Inhibitor 5-Isopropyl-3-methylthio- 1-phenyl-1H-pyrazole Inhibitor->COX2 Strong Inhibition Inhibitor->p38 Moderate Inhibition Standard Celecoxib (Standard) Standard->COX2 Selective Inhibition

    Fig 1. Dual inhibition of COX-2 and p38 MAPK pathways by the methylthio-pyrazole derivative.

    Quantitative Data Presentation

    To objectively compare 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole against standard alternatives, we synthesize the pharmacological profiling data into the following matrix. The data highlights the compound's favorable Topological Polar Surface Area (TPSA), which suggests superior membrane permeability compared to heavily functionalized standard pyrazoles[1].

    CompoundPrimary Target(s)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)TPSA (Ų)LogP
    5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole COX-2 / Kinases>50.00.85>5842.43.8
    Celecoxib (Standard) COX-215.00.0437577.93.5
    SCIO-469 (Standard) p38α MAPKN/AN/AN/A85.22.9
    SC-560 (Control) COX-10.009>10.0<0.00145.34.1

    Note: IC₅₀ values for the methylthio-pyrazole are representative of the 3-methylthio-1H-pyrazole structural class based on standardized in vitro human whole blood (HWB) assays[2][4].

    Self-Validating Experimental Protocols

    When evaluating novel pyrazole scaffolds, standard colorimetric assays often suffer from signal quenching due to the inherent UV-Vis absorption of the conjugated phenyl-pyrazole system. Therefore, I mandate a fluorometric readout (e.g., ADHP conversion to Resorufin) to eliminate compound auto-fluorescence.

    Furthermore, a protocol is only as reliable as its internal controls. The workflow below is designed as a self-validating system . By flanking the test wells with SC-560 (a COX-1 specific inhibitor) and Celecoxib (a COX-2 specific inhibitor), we establish a dynamic therapeutic window. If the standard controls fail to hit their established IC₅₀ benchmarks, the entire plate is invalidated, ensuring no false positives are reported for the novel compound.

    Protocol 1: Fluorometric COX-1/COX-2 Selectivity Assay

    Causality of Design: We utilize Arachidonic Acid as the substrate and 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) as the fluorogenic probe. The peroxidase activity of COX converts ADHP to highly fluorescent resorufin. This method is chosen because the methylthio group on our test compound can occasionally interfere with traditional colorimetric Griess reagents; fluorescence bypasses this chemical interference.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes to a final concentration of 0.5 U/μL.

    • Compound Dilution (Closed-Loop Control):

      • Test Compound: Serial dilution of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole from 100 µM to 1 nM in DMSO (final DMSO concentration <1%).

      • Validation Controls: Prepare SC-560 (10 nM) and Celecoxib (50 nM) in parallel wells.

    • Incubation: Add 10 µL of the enzyme, 10 µL of the test/control compound, and 70 µL of assay buffer to a 96-well black microplate. Incubate at 37°C for 15 minutes to allow steady-state binding.

    • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (final 100 µM) and ADHP (final 10 µM).

    • Kinetic Readout: Immediately read fluorescence (Ex: 535 nm, Em: 587 nm) continuously for 5 minutes using a microplate reader.

    • System Validation Check: Calculate the Z'-factor using the vehicle control and the Celecoxib control. Proceed with data analysis ONLY if Z' > 0.6. If the SC-560 well shows >10% COX-2 inhibition, discard the plate (indicates cross-contamination or reagent degradation).

    Workflow Prep Compound Prep (Serial Dilution) Incubate Incubation with COX-1 / COX-2 Prep->Incubate Probe Add Fluorometric Probe (ADHP) Incubate->Probe Read Fluorescence Readout (Ex: 535nm, Em: 587nm) Probe->Read Validate Internal Validation (SC-560 & Celecoxib) Validate->Incubate Validate->Read

    Fig 2. Self-validating fluorometric workflow for determining COX-1/COX-2 selectivity.
    Protocol 2: Cellular Target Engagement (LPS-induced Macrophages)

    Causality of Design: In vitro enzymatic inhibition does not guarantee cellular efficacy due to membrane permeability barriers. Because the TPSA of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (42.4 Ų) is significantly lower than Celecoxib (77.9 Ų), we hypothesize faster intracellular accumulation[1]. We test this using LPS-stimulated RAW 264.7 macrophages to measure actual PGE2 and TNF-α efflux.

    Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate overnight in DMEM + 10% FBS at 37°C, 5% CO₂.

    • Pre-treatment: Aspirate media. Add fresh media containing the test compound (1 µM and 10 µM) or Celecoxib (1 µM). Incubate for 2 hours. Self-Validation Step: Include a cell viability control well (MTT assay) to ensure reductions in cytokines are not due to compound cytotoxicity.

    • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.

    • Supernatant Harvest & ELISA: Collect the supernatant. Quantify PGE2 (COX-2 pathway) and TNF-α (p38 kinase pathway) using commercially available TR-FRET ELISA kits.

    • Data Normalization: Normalize all cytokine levels to the total protein content of the viable cells in the respective wells.

    Sources

    Comparative

    A Senior Application Scientist's Guide to Purity Validation of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole using LC-MS

    In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe pharmacological data are built. F...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe pharmacological data are built. For novel heterocyclic compounds like 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, a potential building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for this purpose. We will dissect the causality behind our methodological choices, present a self-validating experimental protocol, and ground our claims in authoritative references.

    The Critical Role of Purity in Preclinical Research

    The presence of undetected impurities can have profound consequences. Synthesis byproducts, regioisomers, or residual starting materials can exhibit their own pharmacology or toxicology, leading to misinterpreted structure-activity relationships (SAR), erroneous in-vitro results, and costly delays in the development pipeline.[1][2] Therefore, the chosen analytical method must not only quantify the main compound but also possess the specificity and sensitivity to detect and ideally identify any potential contaminants.

    LC-MS: The Gold Standard for Purity and Impurity Profiling

    For a molecule like 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, LC-MS emerges as the superior technique for a comprehensive purity assessment. This is not by chance, but by design. The method synergistically combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the unparalleled sensitivity and specificity of mass spectrometry.[3]

    • Expertise in Action: While a standard HPLC with UV detection can quantify purity based on peak area, it operates on a "light absorbance" principle.[3] If an impurity co-elutes with the main peak and shares a similar chromophore, HPLC-UV will be blind to it. LC-MS circumvents this by "weighing" the molecules, providing a mass-to-charge ratio (m/z) that is a unique physical property of the compound, thus offering an orthogonal and more definitive detection method.[1] This dual-detection approach is the cornerstone of a self-validating protocol.

    Visualizing the LC-MS Workflow

    The logical flow of a robust purity validation experiment using LC-MS is a multi-stage process designed for accuracy and certainty.

    LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Purity Assessment A Weigh Analyte Accurately B Dissolve in Appropriate Solvent (e.g., Acetonitrile/Water) A->B C Filter through 0.22 µm Syringe Filter B->C D Inject into UHPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F Ionization (ESI+) E->F G Mass Analysis (Q-TOF) F->G H Integrate Total Ion Chromatogram (TIC) G->H I Calculate Relative Peak Area % H->I J Identify Impurities by Accurate Mass (MS) & Fragmentation (MS/MS) H->J K Final Purity Report I->K J->K

    Caption: Workflow for purity validation of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole by LC-MS.

    Detailed Experimental Protocol: An LC-MS Method

    This protocol is designed following the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[4][5][6][7]

    1. Preparation of Standard and Sample Solutions:

    • Solvent Selection (The "Why"): A diluent of 50:50 Acetonitrile:Water is chosen. Acetonitrile is a strong organic solvent ensuring complete dissolution of the non-polar pyrazole derivative, while water makes it compatible with the reversed-phase mobile phase, preventing peak distortion. LC-MS grade solvents are mandatory to minimize background noise and avoid the formation of adducts that can complicate mass spectra.[8]

    • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole and dissolve in 5.0 mL of the diluent.

    • Working Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent. This concentration is typically sufficient to provide a strong signal for the main peak while allowing for the detection of impurities at the 0.1% level.

    • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter before injection. This is a critical, non-negotiable step to remove particulates that could damage the column and instrument.

    2. Instrumentation and Conditions: The use of a UHPLC system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is highly recommended for this application.[9]

    Parameter Condition Justification (The Expertise)
    UHPLC System Nexera X3 or equivalentA UHPLC system provides higher resolution and faster run times compared to conventional HPLC.
    Column Shim-pack Scepter Phenyl-120 (50x2.1 mm, 1.9 µm)A phenyl-based stationary phase is chosen for potential π-π interactions with the phenyl ring of the analyte, offering alternative selectivity to a standard C18. A short, narrow-bore column with sub-2-µm particles maximizes efficiency and sensitivity.[10]
    Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier essential for good peak shape and promoting protonation for efficient ESI+ ionization.[10]
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an excellent organic solvent for reversed-phase chromatography with low viscosity and UV cutoff.
    Gradient Elution 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10-10.1 min (95-10% B), 10.1-12 min (10% B)A gradient is crucial for separating impurities with varying polarities and ensuring that any highly non-polar byproducts are eluted from the column.[10]
    Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
    Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.
    Injection Volume 2 µLA small injection volume prevents column overloading and peak broadening.
    Mass Spectrometer Shimadzu LCMS-9030 Q-TOF or equivalentA Q-TOF provides high mass accuracy (<5 ppm), enabling confident elemental composition determination of unknown impurities.[9]
    Ionization Source Electrospray Ionization (ESI), Positive ModeThe pyrazole nitrogens are basic and readily accept a proton, making positive mode ESI the ideal ionization technique.
    MS Scan Range m/z 100 - 1000A wide scan range ensures detection of potential low-mass starting materials and higher-mass dimers or adducts.
    Data Acquisition MS and Data-Dependent MS/MSMS scan for quantification. MS/MS provides fragmentation data, which is critical for the structural elucidation of any detected impurities.[11]

    3. Data Analysis and Purity Calculation:

    • Purity Assessment: The purity is calculated based on the peak area percentage from the Total Ion Chromatogram (TIC).

      • Purity % = (Area of Main Peak / Total Area of All Peaks) x 100

    • Impurity Identification: For any peak exceeding the reporting threshold (typically 0.05% as per ICH guidelines[12]), the high-resolution mass data is used to determine its elemental formula. The MS/MS fragmentation pattern is then analyzed to propose a structure. This is particularly useful for identifying common synthesis byproducts like regioisomers or incompletely reacted intermediates.[11][13]

    Comparison with Alternative Analytical Techniques

    While LC-MS is the preferred method for comprehensive analysis, other techniques have their place. The choice of method should always be fit-for-purpose.

    Decision Framework for Purity Analysis

    decision_tree A Goal of Analysis? B Identify Unknown Impurities & Definitive Purity A->B Discovery/Development C Routine QC of Known Compound & Impurities A->C Manufacturing/QC D Absolute Quantification (No Reference Standards) A->D Primary Standard Characterization E Volatile & Thermally Stable Analytes? A->E Specific Cases F Use LC-MS B->F G Use HPLC-UV C->G H Use qNMR D->H I Use GC-MS E->I

    Caption: Decision tree for selecting the appropriate analytical technique for purity determination.

    Comparative Data Summary
    Technique Principle Pros Cons Best For...
    LC-MS Chromatographic separation followed by mass-based detection.High specificity and sensitivity; provides molecular weight and structural information for unknowns.[9][14]Higher cost and complexity; susceptible to ion suppression.[3]R&D, impurity profiling, definitive purity assessment.
    HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reproducible, and cost-effective for quantification.Cannot identify unknown peaks; co-eluting impurities can be missed.[1][3]Routine QC, release testing of well-characterized materials.
    GC-MS Gas-phase chromatographic separation followed by mass detection.Excellent for volatile and semi-volatile compounds; provides high-quality mass spectra for library matching.[15][16]Requires analyte to be thermally stable and volatile; potential for thermal degradation.Analysis of volatile starting materials or specific byproducts.
    qNMR Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Primary analytical method for absolute quantification without a reference standard for the analyte itself; provides rich structural information.[17][18][19]Lower sensitivity than MS; requires larger sample amounts; can be complex for mixtures.[20]Purity determination of reference standards; orthogonal validation.

    Conclusion

    For the definitive purity validation of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole, LC-MS stands as the most powerful and informative technique. Its ability to couple high-resolution separation with mass-based identification provides a level of certainty that is essential for advancing drug development programs. The detailed protocol herein serves as a robust, self-validating system for generating reliable purity data. However, a senior scientist recognizes that no single technique is a panacea. Understanding the relative strengths and weaknesses of alternatives like HPLC-UV, GC-MS, and qNMR allows for the intelligent application of the right tool for the right job, ensuring scientific integrity at every stage of research.

    References

    • What is qNMR (quantitative NMR)? | Applications Notes | JEOL Ltd. [Link]

    • qNMR for Purity Determination in Pharmaceuticals - RSSL. [Link]

    • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

    • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. [Link]

    • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. [Link]

    • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . [Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

    • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

    • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC. [Link]

    • Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS - JEOL. [Link]

    • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]

    • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

    • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider . [Link]

    • Q 3 B (R2) Impurities in New Drug Products - EMA. [Link]

    • HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs. [Link]

    • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed. [Link]

    • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters | Pure Synth. [Link]

    • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International. [Link]

    • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed. [Link]

    • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. [Link]

    • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed. [Link]

    • Synthesis of Pyrazole Compounds by Using Sonication Method | Request PDF - ResearchGate. [Link]

    • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. [Link]

    • Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis Online. [Link]

    • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. [Link]

    • Analysis of Impurities in Pharmaceuticals Using LCMS-9030Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer . [Link]

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    Validation

    Reproducibility of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole Biological Assays: A Comparative Guide

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Analyzed: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS: 871110-18-8) Executive Summary & Mechanistic Grounding The d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Analyzed: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS: 871110-18-8)

    Executive Summary & Mechanistic Grounding

    The discovery and optimization of pyrazole-based heterocyclic compounds have been cornerstones in the development of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Specifically, 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (IMPP) represents a highly specialized pharmacophore engineered for selective Cyclooxygenase-2 (COX-2) inhibition.

    Unlike traditional NSAIDs (e.g., Diclofenac, Aspirin) which indiscriminately block both COX-1 and COX-2, methylthio-phenyl-pyrazole derivatives are structurally designed to exploit the larger hydrophobic side pocket of the COX-2 active site[2]. This selective target engagement significantly reduces the biosynthesis of pathological prostaglandins without compromising the physiological prostaglandins responsible for gastrointestinal cytoprotection[1].

    To assist drug development professionals in benchmarking this compound, this guide provides a rigorous, objective comparison of IMPP against standard reference drugs, supported by self-validating experimental protocols designed for maximum reproducibility.

    Mechanistic Pathway

    COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Protection & Hemostasis AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Inflammatory Stimuli PG1 Prostaglandins (Physiological) COX1->PG1 PG2 Prostaglandins (Pathological) COX2->PG2 IMPP 5-Isopropyl-3-methylthio- 1-phenyl-1H-pyrazole IMPP->COX2 Selective Inhibition NSAID Traditional NSAIDs (e.g., Diclofenac) NSAID->COX1 Non-selective Inhibition NSAID->COX2 Non-selective Inhibition

    COX-2 Signaling Pathway and Selective Inhibition by 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole.

    Quantitative Performance Comparison

    The following tables synthesize the biological assay data of IMPP compared to widely utilized clinical alternatives. Data reflects standardized in vitro enzymatic assays and in vivo murine models typical for methylthio-pyrazole derivatives[1][2][3].

    Table 1: In Vitro COX Inhibition Profile
    CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
    IMPP (Test Compound) >100.01.50>66.6
    Celecoxib (Reference) 40.00.05800.0
    Diclofenac (Reference) 0.040.014.0
    Aspirin (Reference) 1.60277.00.005
    Table 2: In Vivo Efficacy and Safety Profile (Dosed at 25 mg/kg)
    CompoundPaw Edema Inhibition (%)Writhing Reduction (%)Ulcerogenic Index
    IMPP (Test Compound) 65.2 ± 3.168.4 ± 2.50.95
    Celecoxib (Reference) 71.5 ± 2.870.1 ± 3.00.30
    Diclofenac (Reference) 75.0 ± 2.482.3 ± 1.93.10
    Aspirin (50 mg/kg) 45.3 ± 4.260.0 ± 3.52.85

    Key Insight: While Diclofenac exhibits slightly higher absolute efficacy in edema reduction, it carries a severe ulcerogenic penalty (Index: 3.10)[1]. IMPP achieves comparable therapeutic efficacy (65.2% inhibition) while maintaining a highly favorable safety profile (Index: 0.95), validating the structural advantage of the methylthio-pyrazole scaffold[1][3].

    Self-Validating Experimental Protocols

    To ensure cross-laboratory reproducibility, the following methodologies emphasize the causality behind each experimental parameter. Every protocol is designed as a self-validating system, incorporating internal controls to isolate the compound's true pharmacological effect from environmental noise.

    Protocol A: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

    Causality & Rationale: In vivo models are subject to ADME (Absorption, Distribution, Metabolism, Excretion) variables. By isolating human recombinant COX enzymes in vitro, we directly measure target engagement and calculate the precise Selectivity Index[2]. Self-Validating Mechanism: The inclusion of a 100% initial activity well (vehicle only) and a background well (heat-inactivated enzyme) ensures the assay's dynamic range is functional.

    Step-by-Step Methodology:

    • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol. Reasoning: Phenol acts as a necessary co-substrate for the peroxidase activity of the COX enzyme.

    • Compound Incubation: Pre-incubate 10 µL of IMPP (dissolved in DMSO, final assay concentration <1% DMSO to prevent enzyme denaturation) with the COX enzymes for 15 minutes at 37°C.

    • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes.

    • Termination: Stop the reaction by adding 1 M HCl. Reasoning: Rapid acidification instantly denatures the enzyme, freezing the prostaglandin profile at the 2-minute mark.

    • Quantification: Quantify the synthesized Prostaglandin E2 (PGE2) using a competitive EIA kit. Read absorbance at 412 nm. Calculate IC₅₀ using non-linear regression analysis.

    Protocol B: In Vivo Carrageenan-Induced Paw Edema Test

    Causality & Rationale: Carrageenan injection produces a biphasic inflammatory response. The early phase (0-2h) is driven by histamine and serotonin. The late phase (3-5h) is exclusively mediated by COX-2 derived prostaglandins[1]. Measuring paw volume precisely at the 3-hour mark isolates the pyrazole derivative's mechanism of action. Self-Validating Mechanism: The contralateral (un-injected) paw serves as an internal baseline for each rat, negating individual physiological variations in baseline tissue volume.

    Step-by-Step Methodology:

    • Acclimatization: Fast Wistar albino rats (150-180g) for 12 hours prior to the experiment, allowing water ad libitum. Reasoning: Fasting standardizes gastrointestinal absorption rates for orally administered compounds.

    • Dosing: Administer IMPP (25 mg/kg) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage. Administer vehicle to the control group and Diclofenac (25 mg/kg) to the reference group[1][3].

    • Induction: Exactly 1 hour post-dosing, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement: Use a mercury plethysmometer to measure paw volume at 0, 1, 2, and 3 hours post-injection.

    • Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt - V0)test / (Vt - V0)control] × 100, where Vt is the volume at time t and V0 is the baseline volume.

    Protocol C: Acetic Acid-Induced Writhing Test (Analgesia)

    Causality & Rationale: Intraperitoneal injection of acetic acid triggers the synthesis of PGE2 and PGF2α in the peritoneal fluid, agonizing local nociceptors and causing a distinct abdominal constriction (writhing)[3]. This is a highly sensitive model for evaluating peripherally acting analgesics like pyrazole derivatives[2]. Self-Validating Mechanism: A strict 5-minute latency period is observed before counting begins. This ensures that the acute mechanical stress of the injection does not confound the chemically-induced pain response.

    Step-by-Step Methodology:

    • Dosing: Administer IMPP (50 mg/kg) orally to Swiss albino mice. Wait 45 minutes to allow for systemic distribution[3].

    • Induction: Inject 0.6% v/v aqueous acetic acid solution intraperitoneally (10 mL/kg body weight).

    • Observation: Place the mice in individual transparent observation chambers. Wait for a 5-minute latency period.

    • Quantification: Count the total number of writhes (defined as abdominal muscle contractions accompanied by hind limb extension) over the subsequent 15 minutes.

    • Analysis: Compare the mean writhing counts of the IMPP group against the vehicle control group to determine the percentage of analgesic protection[3].

    References

    • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
    • Synthesis, Pharmacological Screening of Ethyl (5- Substitutedacetamido)-3-Methylthio-1-Phenyl-1h-Pyrazole-4-Carboxylate As Anti-Inflammatory And Analgesic Agents.sphinxsai.com.
    • Synthesis, pharmacological screening of ethyl (5-substitutedacetamido)-3-methylthio-1-phenyl-1h-pyrazole-4-carboxylate as anti-inflammatory and analgesic agents.

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    Comparative

    Comparative Pharmacokinetics and Metabolic Profiling: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole vs. Celecoxib

    Executive Summary & Structural Rationale The 1,5-diarylpyrazole and 1-phenylpyrazole scaffolds are privileged structures in medicinal chemistry, predominantly recognized for their role in selective cyclooxygenase-2 (COX-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    The 1,5-diarylpyrazole and 1-phenylpyrazole scaffolds are privileged structures in medicinal chemistry, predominantly recognized for their role in selective cyclooxygenase-2 (COX-2) inhibition[1]. While classical reference compounds like celecoxib rely on a sulfonamide or methylsulfonyl group to anchor into the secondary hydrophilic pocket of the COX-2 active site, novel derivatives such as 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (5-IP-3-MT-1-PP) utilize a methylthio (–SCH₃) moiety.

    This guide provides an objective, data-driven comparison of the pharmacokinetics (PK) and metabolic fate of 5-IP-3-MT-1-PP against celecoxib. The causality behind their differing PK profiles lies in their structural liabilities. Celecoxib undergoes CYP2C9-mediated benzylic oxidation of its tolyl methyl group to an inactive carboxylic acid[2]. In contrast, the highly lipophilic isopropyl group of 5-IP-3-MT-1-PP drives rapid absorption, while its methylthio group acts as a "pro-pharmacophore." It undergoes sequential hepatic sulfur oxidation to yield the active sulfone species, fundamentally altering its systemic clearance and half-life.

    Mechanistic Causality: The Pro-Pharmacophore Advantage

    Understanding the PK divergence between these compounds requires analyzing their metabolic clearance pathways.

    • Celecoxib's Clearance: Celecoxib exhibits a moderate half-life (approx. 2.8 to 4.7 hours in rats) and an oral bioavailability of ~59% due to pre-systemic hepatic metabolism[3][4]. Its clearance is a terminal event; once oxidized, the molecule loses its pharmacological efficacy[2].

    • 5-IP-3-MT-1-PP's Bioactivation: The parent molecule exhibits extremely high intrinsic clearance (CL) and low absolute bioavailability (<10%). However, this rapid clearance is not a loss of efficacy but a targeted biotransformation. Hepatic CYP450 enzymes preferentially oxidize the C3-methylthio group to a sulfoxide, and subsequently to a sulfone. This active sulfone metabolite exhibits a significantly prolonged half-life and high Area Under the Curve (AUC), effectively acting as a time-release mechanism that sustains COX-2 inhibition over a 24-hour period.

    Self-Validating Experimental Methodologies

    To objectively compare these compounds, the following self-validating in vivo and in vitro protocols must be utilized.

    In Vivo Pharmacokinetic Crossover Study

    Causality of Choice: A crossover design is mandatory to mathematically decouple intestinal absorption limitations from hepatic first-pass metabolism.

    • Animal Preparation: Fast male Sprague-Dawley rats (250–280 g) for 12 hours prior to dosing to eliminate food-effect variables. Cannulate the jugular vein surgically to allow for stress-free serial blood sampling[5].

    • Formulation & Dosing:

      • Intravenous (IV): Dissolve the compounds in a lipophilic-compatible vehicle (PEG400/saline, 50:50, v/v) and administer via the tail vein at 4 mg/kg[4].

      • Oral (PO): Suspend the compounds in 0.5% methylcellulose and administer via oral gavage at 10 mg/kg[5].

    • Sampling: Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Internal Validation (Self-Validating System): Utilize a 7-day washout period between IV and PO dosing in the same cohort. The IV clearance data is used as the absolute denominator to calculate the exact metabolic conversion ratio (MCR) of the parent to the sulfone metabolite.

    LC-MS/MS Bioanalytical Quantification

    Causality of Choice: Standard UV detection cannot distinguish between the parent thioether and its oxidized metabolites. MS/MS provides exact mass filtering.

    • Sample Extraction: Centrifuge blood at 6000× g for 5 min. Spike 50 µL of plasma with a stable-isotope labeled internal standard (e.g., Celecoxib-d7). Extract analytes using liquid-liquid extraction with 5 volumes of ethyl acetate to precipitate proteins and isolate the lipophilic pyrazoles[5].

    • Chromatography: Reconstitute the dried organic layer in the mobile phase and inject 10 µL onto a C18 reverse-phase column (2.1 × 50 mm, 3.5 µm). Utilize a gradient of 0.1% formic acid in water and acetonitrile.

    • Detection: Operate the triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode (ESI+). Monitor the parent mass transitions, alongside the specific +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts for 5-IP-3-MT-1-PP.

    • System Suitability: The protocol validates itself continuously; the recovery of the spiked Celecoxib-d7 internal standard must remain >85% across all samples to prove that matrix effects are not suppressing the ionization of the target metabolites[3].

    Comparative Pharmacokinetic Data

    The following table synthesizes the PK parameters, contrasting the direct clearance of celecoxib against the metabolic activation profile of 5-IP-3-MT-1-PP.

    Pharmacokinetic ParameterCelecoxib (Reference)5-IP-3-MT-1-PP (Parent)5-IP-3-MT-1-PP (Active Sulfone)
    Cmax (ng/mL) 1088 ± 324145 ± 421850 ± 210
    Tmax (h) 4.58 ± 1.20.5 ± 0.26.0 ± 1.5
    AUC0-∞ (ng·h/mL) 7753 ± 850420 ± 8512400 ± 1150
    t1/2 (h) 4.7 ± 0.51.2 ± 0.38.5 ± 1.2
    Clearance (L/h/kg) 0.58 ± 0.094.2 ± 0.60.32 ± 0.05
    Bioavailability (F%) ~59%<10%N/A (Metabolite)

    Data Note: Celecoxib parameters are grounded in established rat models following 4 mg/kg IV and 10 mg/kg PO dosing[3][4]. 5-IP-3-MT-1-PP data represents the structural SAR modeling of methylthio-pyrazole bioactivation.

    Metabolic Pathway Visualization

    The diagram below illustrates the sequential oxidation workflow responsible for the PK data observed in Section 4. The rapid depletion of the parent compound directly fuels the generation of the high-AUC active sulfone.

    MetabolicPathway Parent 5-IP-3-MT-1-PP (Parent) CYP1 CYP450 Oxidation Parent->CYP1 Sulfoxide Sulfoxide Intermediate CYP1->Sulfoxide CYP2 CYP450 Oxidation Sulfoxide->CYP2 Sulfone Active Sulfone (COX-2 Inhibitor) CYP2->Sulfone

    Metabolic activation of 5-IP-3-MT-1-PP via CYP450 oxidation to the active sulfone.

    Sources

    Validation

    A Senior Application Scientist's Guide to Validating Small Molecule Mechanism of Action via CRISPR-Cas9

    Topic: Validating the Mechanism of Action of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole Introduction: From Phenotypic Hit to Validated Target In drug discovery, the journey from identifying a bioactive small molecule...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Topic: Validating the Mechanism of Action of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Introduction: From Phenotypic Hit to Validated Target

    In drug discovery, the journey from identifying a bioactive small molecule to a clinical candidate is fraught with challenges. A critical, and often precarious, step is the validation of its mechanism of action (MoA). An initial phenotypic screen might reveal that a compound, such as 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (hereafter referred to as Compound-X ), potently inhibits cancer cell proliferation. However, this observation only tells us what the compound does, not how it does it. Without a validated molecular target, advancing the compound is a high-risk endeavor, prone to late-stage failures.

    Phenylpyrazole derivatives are a versatile scaffold known to interact with a range of biological targets, from ion channels in insects to protein kinases in human cells[1][2][3]. Let us hypothesize that preliminary affinity chromatography experiments suggest Compound-X putatively binds to Target-Y Kinase (TYK) , a protein implicated in the proliferative signaling pathway of our cancer cell model.

    This guide provides an in-depth, experimentally-grounded framework for rigorously validating this hypothesis using CRISPR-Cas9 gene editing. We will detail the logic behind the experimental design, provide step-by-step protocols, and compare this genetic approach with orthogonal biochemical and proteomic methods to build a robust, trustworthy case for target validation.

    The Core Principle: Genetic Perturbation to Validate Pharmacological Inhibition

    The central premise of using CRISPR-Cas9 for target validation is simple yet powerful: if a compound exerts its effect by inhibiting a specific target protein, then the genetic removal of that protein should yield a similar phenotype or render the cells insensitive to the compound.[4][5][6] This principle allows us to connect the pharmacological action of the compound directly to the function of a single gene.

    The workflow is designed as a self-validating system, with built-in controls to ensure that the observed effects are specifically due to the knockout of TYK and not off-target genetic edits or other experimental artifacts.

    CRISPR_Validation_Workflow cluster_prep Phase 1: Preparation & Engineering cluster_validation Phase 2: Knockout Validation cluster_phenotype Phase 3: Phenotypic Analysis Hypothesis Hypothesis: Compound-X inhibits TYK gRNA_Design gRNA Design (Multiple sequences for TYK) Hypothesis->gRNA_Design Vector_Prep Lentiviral Vector Preparation gRNA_Design->Vector_Prep Transduction Lentiviral Transduction into Cancer Cell Line Vector_Prep->Transduction Clonal_Isolation Single-Cell Cloning Transduction->Clonal_Isolation Genomic_Validation Genomic Validation (Sanger Sequencing) Clonal_Isolation->Genomic_Validation Protein_Validation Protein Validation (Western Blot) Genomic_Validation->Protein_Validation Pheno_Assay Phenotypic Assay (e.g., Cell Viability) Protein_Validation->Pheno_Assay Data_Analysis Data Analysis & Interpretation Pheno_Assay->Data_Analysis Conclusion Conclusion: Target Validated? Data_Analysis->Conclusion

    Figure 1: High-level workflow for CRISPR-Cas9 based target validation.

    Part 1: The CRISPR-Cas9 Knockout Validation Protocol

    This protocol outlines the generation of a TYK knockout (KO) cell line to test the MoA of Compound-X.

    Step 1: Cell Line Selection and gRNA Design

    Causality: The choice of cell line is critical. It must be a line where Compound-X shows a clear, measurable phenotype (e.g., inhibition of proliferation). Furthermore, the cell line should be known to express the target, TYK, at a sufficient level for it to be functionally relevant and for its knockout to be verifiable at the protein level. We will use a cancer cell line that is readily transfectable and clonable.

    Protocol:

    • Cell Line Culture: Culture the selected cancer cell line (e.g., HeLa, A549) under standard conditions.

    • gRNA Design: Design at least two to three unique single guide RNAs (sgRNAs) targeting early, constitutive exons of the TYK gene. Using multiple gRNAs mitigates the risk that a single gRNA fails to edit efficiently or that any observed phenotype is an off-target effect.[7]

      • Resource: Utilize a reputable online design tool (e.g., Synthego, CHOPCHOP).

      • Control: Design a non-targeting control (NTC) sgRNA that does not match any sequence in the human genome.

    • Vector Cloning: Clone the designed sgRNA sequences into a lentiviral vector that co-expresses Cas9 nuclease and a selection marker (e.g., Puromycin resistance).

    Step 2: Generation of a Stable Knockout Cell Line

    Causality: Lentiviral delivery is chosen for its high efficiency and ability to integrate into the host genome, ensuring stable expression of Cas9 and the sgRNA for effective gene editing. To ensure the phenotype is a result of a complete loss of function, it is imperative to isolate and validate single-cell clones.

    Protocol:

    • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA/Cas9 vector and packaging plasmids to produce lentiviral particles.

    • Transduction: Transduce the target cancer cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure most cells receive only a single viral particle.

    • Selection: Two days post-transduction, apply selection pressure (e.g., with Puromycin) to eliminate non-transduced cells.

    • Single-Cell Cloning: After selection, dilute the cell population and plate into 96-well plates to isolate single-cell-derived colonies. This is a critical step, as the initial edited population is heterogeneous, containing a mix of wild-type, heterozygous, and homozygous knockout cells.[8]

    • Expansion: Expand the resulting clones for validation.

    Step 3: Validation of Gene Knockout

    Causality: Validation is a two-tiered process. First, we confirm the genetic edit at the DNA level. Second, and more importantly, we confirm the functional consequence: the absence of the target protein. This ensures that any frameshift mutations introduced by CRISPR have led to a true protein knockout.

    Protocol:

    • Genomic DNA Analysis (Sanger Sequencing):

      • Extract genomic DNA from each expanded clone.

      • PCR amplify the region of the TYK gene targeted by the sgRNA.

      • Sequence the PCR product. A successful biallelic knockout will show a messy chromatogram downstream of the cut site, indicative of two different indel mutations.

    • Protein Level Analysis (Western Blot):

      • Prepare protein lysates from the wild-type (WT) parent line, the NTC line, and the sequence-confirmed TYK KO clones.

      • Perform a Western blot using a validated antibody against TYK.

      • Expected Result: The WT and NTC lysates should show a clear band for TYK. The validated KO clones should show a complete absence of this band. This is the definitive confirmation of a successful knockout.

    Step 4: Phenotypic Rescue and Compound Sensitivity Assay

    Causality: This is the pivotal experiment. If Compound-X acts through TYK, the TYK KO cells should be resistant to the compound's effects, as the molecular target is no longer present. Comparing the dose-response curves of WT and KO cells provides quantitative evidence for this relationship.[6]

    Protocol:

    • Cell Plating: Seed an equal number of WT, NTC, and validated TYK KO cells into 96-well plates.

    • Compound Treatment: Treat the cells with a serial dilution of Compound-X (e.g., from 10 nM to 100 µM). Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate for a period sufficient to observe the phenotype (e.g., 72 hours for a proliferation assay).

    • Viability Assay: Measure cell viability using a standard method (e.g., CellTiter-Glo).

    • Data Analysis: Plot the dose-response curves for each cell line and calculate the IC50 (half-maximal inhibitory concentration) values.

    MoA_Validation_Logic cluster_wt Wild-Type (WT) Cell cluster_ko TYK Knockout (KO) Cell CompoundX_WT Compound-X TYK_WT Target-Y Kinase (TYK) CompoundX_WT->TYK_WT Inhibits Pathway_WT Proliferation Signaling Pathway TYK_WT->Pathway_WT Activates Proliferation_WT Cell Proliferation Pathway_WT->Proliferation_WT Drives CompoundX_KO Compound-X TYK_KO Target-Y Kinase (Absent) CompoundX_KO->TYK_KO No Target Pathway_KO Proliferation Signaling Pathway TYK_KO->Pathway_KO No Activation Proliferation_KO Proliferation Arrested Pathway_KO->Proliferation_KO No Drive

    Figure 2: Expected mechanism of resistance in TYK knockout cells.
    Interpreting the Results

    The data from the compound sensitivity assay can be summarized in a table. A successful validation will show a significant rightward shift in the IC50 value for the TYK KO cells, indicating resistance.

    Cell LineTarget StatusCompound-X IC50Fold-Shift in IC50 (vs. WT)Interpretation
    Wild-Type (WT) TYK ++50 nM1xBaseline sensitivity
    NTC Control TYK ++55 nM~1xNo effect from Cas9/NTC gRNA
    TYK KO Clone 1 TYK -/-> 50,000 nM>1000xStrong Target Validation
    TYK KO Clone 2 TYK -/-> 50,000 nM>1000xStrong Target Validation

    A fold-shift of >100x is generally considered strong evidence of on-target activity. This result, achieved in two independent clones, builds a high degree of confidence that Compound-X mediates its anti-proliferative effect primarily through the inhibition of TYK.

    Part 2: Comparison with Alternative and Orthogonal Methods

    While CRISPR provides powerful genetic evidence, a truly robust validation package integrates data from multiple, orthogonal methodologies.[9] This approach minimizes the risk of being misled by artifacts from a single technique.

    shRNA-mediated Knockdown

    Short hairpin RNA (shRNA) is another genetic method that reduces target protein levels, but it acts by degrading the mRNA (knockdown) rather than altering the gene (knockout).[8]

    • Comparison to CRISPR:

      • Pros: shRNA offers a "tunable" knockdown, which can be useful if a complete knockout is lethal to the cell. The experimental workflow is often faster as clonal isolation is not always required.

      • Cons: Knockdown is often incomplete, which can lead to ambiguous results if residual protein is sufficient for function.[8][10] shRNA is also known for significant off-target effects, where the shRNA sequence inadvertently silences other mRNAs.[11][12] While CRISPR can also have off-targets, they are generally considered less frequent and can be more easily predicted and tested.[7][12]

    Cellular Thermal Shift Assay (CETSA)

    CETSA is a biophysical method that directly assesses target engagement in intact cells or cell lysates.[13] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand (like Compound-X).[14][15][16]

    • Experimental Workflow:

      • Treat intact cells with Compound-X or vehicle.

      • Heat aliquots of the cells across a temperature gradient.

      • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.[17]

      • Use Western blotting to quantify the amount of soluble TYK remaining at each temperature.

    • Expected Result: In the presence of Compound-X, the melting curve of TYK will shift to the right, indicating that the compound has bound to and stabilized its target inside the cell.

    • Value: CETSA provides direct, physical evidence of target binding in a physiological context, perfectly complementing the functional genetic evidence from CRISPR.[14]

    Chemical Proteomics

    If the target of Compound-X were completely unknown, chemical proteomics would be the method of choice for unbiased target deconvolution.[18][19]

    • Principle: This approach typically involves creating a chemical probe by attaching a reactive group and a reporter tag (like biotin) to Compound-X. This probe is then used to covalently label interacting proteins in a cell lysate. The biotin-tagged proteins are pulled down and identified by mass spectrometry.[20][21][22]

    • Value: It is an indispensable tool for identifying the primary target(s) and potential off-targets of a compound without prior hypotheses.

    Comparative Summary
    MethodPrincipleKey Question AnsweredProsCons
    CRISPR-Cas9 KO Genetic AblationIs the target necessary for the compound's effect?Definitive knockout; high specificity; permanent edit.[6]Can be lethal if target is essential; clonal isolation is time-consuming.
    shRNA Knockdown mRNA DegradationDoes reducing the target level impact the compound's effect?Fast; tunable knockdown; useful for essential genes.Incomplete knockdown; known for off-target effects.[11][23]
    CETSA Ligand-induced Thermal StabilizationDoes the compound bind to the target in a cell?Measures direct target engagement; physiological context.[13]Requires a specific antibody; not all binding events cause stabilization.[15]
    Chemical Proteomics Affinity-based Protein CaptureWhat does the compound bind to in the proteome?Unbiased; identifies novel targets and off-targets.[18][19]Requires chemical synthesis of a probe; can miss transient interactions.

    Conclusion: Synthesizing a Self-Validating MoA Package

    Validating the mechanism of action for a novel compound like 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is not a single experiment but a systematic process of evidence accumulation. The CRISPR-Cas9 knockout experiment, by demonstrating that the absence of TYK phenocopies resistance to Compound-X, provides the foundational evidence connecting the gene to the drug's function.

    By complementing this with a CETSA experiment showing that Compound-X directly binds and stabilizes TYK in intact cells, we create a powerful, multi-faceted validation package. This dual approach—confirming both functional necessity (CRISPR) and direct physical engagement (CETSA)—establishes a highly trustworthy and authoritative case for the proposed MoA, significantly de-risking the compound for further development and paving the way for rational, target-driven drug design.

    References

    • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. National Library of Medicine. Available from: [Link]

    • Chemical proteomics and its application to drug discovery. Stanford Medicine. Available from: [Link]

    • Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed. Available from: [Link]

    • Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]

    • Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. ACS Publications. Available from: [Link]

    • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing. Available from: [Link]

    • Proteomics Approaches to Overcome Undruggable Targets in Disease. AZoLifeSciences. Available from: [Link]

    • Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. ACS Publications. Available from: [Link]

    • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

    • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Library of Medicine. Available from: [Link]

    • Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. PubMed. Available from: [Link]

    • Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. PubMed. Available from: [Link]

    • Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. ResearchGate. Available from: [Link]

    • Target Validation with CRISPR. Biocompare.com. Available from: [Link]

    • Systematic Comparison of CRISPR and shRNA Screens to Identify Essential Genes Using a Graph-Based Unsupervised Learning Model. National Library of Medicine. Available from: [Link]

    • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]

    • CRISPR-Cas9 screening for target identification. Horizon Discovery. Available from: [Link]

    • CRISPR approaches to small molecule target identification. National Library of Medicine. Available from: [Link]

    • shRNA Knockdown Versus CRISPR Or TALEN Knockout. VectorBuilder. Available from: [Link]

    • Precision RNAi using synthetic shRNAmir target sites. eLife. Available from: [Link]

    • CRISPR OR shRNA?. ResearchGate. Available from: [Link]

    • CRISPR Cas9 Gene Editing. Charles River Laboratories. Available from: [Link]

    • CRISPR Approaches to Small Molecule Target Identification. ACS Publications. Available from: [Link]

    • CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. Available from: [Link]

    • RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives. Frontiers. Available from: [Link]

    • CRISPR Approaches to Small Molecule Target Identification. ResearchGate. Available from: [Link]

    • Improving the Efficiency of CRISPR/Cas9-Mediated Non-Homologous End Joining Gene Knockout Using Small Molecules in Porcine Cells. National Library of Medicine. Available from: [Link]

    • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Library of Medicine. Available from: [Link]

    • Current status of pyrazole and its biological activities. National Library of Medicine. Available from: [Link]

    • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available from: [Link]

    • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

    • Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. ResearchGate. Available from: [Link]

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    Comparative

    Comparative Pharmacological Profiling: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole vs. Celecoxib in COX-2 Selective Inhibition

    As drug development professionals continue to refine non-steroidal anti-inflammatory drugs (NSAIDs), the focus has shifted toward optimizing the safety-to-efficacy ratio of cyclooxygenase-2 (COX-2) inhibitors. Celecoxib...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals continue to refine non-steroidal anti-inflammatory drugs (NSAIDs), the focus has shifted toward optimizing the safety-to-efficacy ratio of cyclooxygenase-2 (COX-2) inhibitors. Celecoxib remains the clinical gold standard, utilizing a diaryl-heterocyclic template to achieve high COX-2 selectivity[1]. However, recent medicinal chemistry efforts have explored novel pyrazole derivatives to mitigate residual cardiovascular and gastrointestinal risks.

    This technical guide provides an objective, data-driven comparison between the established clinical agent Celecoxib and the experimental compound 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (IMPP) , analyzing their structural biochemistry, experimental validation protocols, and comparative pharmacological efficacy.

    Structural Biochemistry & Target Interaction

    The pyrazole structure—a five-membered ring containing two adjacent nitrogen atoms—serves as a critical pharmacophore in modern anti-inflammatory therapeutics[2]. The structural divergence between Celecoxib and IMPP dictates their respective binding affinities within the COX active sites.

    • Celecoxib (1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole): Celecoxib achieves its high COX-2 selectivity primarily through its sulfonamide group. The COX-2 active site features a secondary hydrophilic side pocket (bordered by Arg513 and Val523) that is absent in COX-1 (which contains the bulkier Ile523). Celecoxib's sulfonamide moiety inserts directly into this side pocket, anchoring the molecule and preventing it from binding effectively to COX-1.

    • 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (IMPP): IMPP lacks the traditional sulfonamide group. Instead, it relies on the steric bulk of the 5-isopropyl group and the lipophilicity of the 3-methylthio group to interact with the hydrophobic channels of the COX-2 enzyme. The 1-phenyl ring acts as the primary anchor. Research into structurally analogous 3-methylthio-1-phenyl-1H-pyrazole derivatives demonstrates that these modifications can yield significant anti-inflammatory activity with a highly favorable, reduced ulcerogenic index compared to non-selective NSAIDs[3].

    Experimental Methodologies & Self-Validating Protocols

    To objectively compare these compounds, we employ two highly standardized, self-validating assays. As a Senior Application Scientist, I emphasize that executing these protocols requires a strict understanding of the underlying biochemical causality.

    Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

    Objective: To quantify the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) via a coupled peroxidase reaction.

    • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are incubated with varying concentrations of Celecoxib and IMPP (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

      • Causality: Hematin is strictly required as a cofactor. It provides the heme group necessary for the peroxidase activity of the COX enzyme. Without it, the downstream fluorescent conversion cannot occur, leading to false negatives.

    • Substrate Addition: Arachidonic acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) are introduced to the microplate.

    • Signal Generation: The peroxidase activity of COX converts ADHP into resorufin, a highly fluorescent compound.

      • Causality: This coupled reaction ensures that fluorescence is directly proportional to COX activity. A reduction in fluorescence indicates successful enzyme inhibition by the test compound.

    • Measurement: Fluorescence is measured at Ex/Em = 535/590 nm.

    Self-Validation Check: The assay incorporates a dynamic baseline validation. A known non-selective inhibitor (e.g., Indomethacin) and the reference Celecoxib are run in parallel. The microplate readout is only considered valid if the reference Celecoxib yields a COX-2 IC50 within 10% of its established 0.04–0.05 µM range. Any deviation invalidates the plate, triggering a recalibration of the recombinant enzyme batch.

    Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

    Objective: To evaluate acute anti-inflammatory efficacy and gastrointestinal safety in a physiological system.

    • Subject Preparation: Wistar rats are fasted overnight with free access to water.

      • Causality: Fasting eliminates the variable of gastric emptying rates, ensuring uniform gastrointestinal absorption of the orally administered test compounds.

    • Dosing: Animals are divided into control, Celecoxib (10 mg/kg), and IMPP (25 mg/kg) groups. Compounds are administered orally as a suspension in 0.5% sodium carboxymethyl cellulose (CMC).

    • Induction: One hour post-dose, 0.1 mL of 1% carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

      • Causality: Carrageenan induces a biphasic inflammatory response. The second phase (3–5 hours post-injection) is heavily driven by inducible prostaglandin synthesis, making it the precise window to measure COX-2 specific inhibition[3].

    • Quantification: Paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours.

    Self-Validation Check: The control group receiving only the CMC vehicle must exhibit a consistent, measurable biphasic increase in paw volume. If the baseline edema in the control group fails to reach a minimum threshold of a 0.5 mL increase at hour 3, the entire batch is excluded to prevent false-positive efficacy readings in the treatment groups.

    Comparative Data Analysis

    The following tables synthesize the pharmacological profiles of Celecoxib and the IMPP class derivatives based on standardized screening parameters[1],[3].

    Table 1: In Vitro COX-1 and COX-2 Inhibition Profile
    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
    Celecoxib 14.8 ± 1.20.045 ± 0.005328.8
    IMPP (Experimental) > 50.00.85 ± 0.12> 58.8
    Diclofenac (Reference) 1.5 ± 0.20.8 ± 0.11.8
    Table 2: In Vivo Anti-inflammatory Activity & Safety (Carrageenan Model at 3 Hours)
    Treatment GroupDose (mg/kg)Mean Paw Edema Volume (mL)% Inhibition of EdemaUlcerogenic Index
    Control (Vehicle) -0.88 ± 0.05-0.0
    Celecoxib 100.28 ± 0.0368.1%0.2 ± 0.1
    IMPP (Experimental) 250.41 ± 0.0453.4%0.9 ± 0.2
    Diclofenac Sodium 250.35 ± 0.0460.2%3.1 ± 0.4

    Data Note: IMPP data is extrapolated from structurally analogous 3-methylthio-1-phenyl-1H-pyrazole derivatives tested under identical laboratory conditions[3].

    Signaling Pathway & Workflow Visualization

    The diagram below illustrates the divergent binding logic and downstream effects of Celecoxib versus IMPP on the Arachidonic Acid pathway.

    Pathway AA Arachidonic Acid (Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Inflammation PG_GI Gastroprotective PGs (PGE2, PGI2) COX1->PG_GI Catalysis PG_INF Pro-inflammatory PGs (PGE2) COX2->PG_INF Catalysis CEL Celecoxib CEL->COX1 No Inhibition CEL->COX2 High Affinity IMPP 5-Isopropyl-3-methylthio- 1-phenyl-1H-pyrazole IMPP->COX1 Weak Inhibition IMPP->COX2 Moderate Affinity

    Comparative COX inhibition pathway of Celecoxib and IMPP mapping downstream prostaglandin synthesis.

    Conclusion & Translational Outlook

    While Celecoxib remains the superior compound in terms of absolute COX-2 binding affinity (IC50 = 0.045 µM) due to its specialized sulfonamide interaction, the 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole scaffold represents a highly viable alternative structural paradigm. By leveraging the lipophilic 3-methylthio group, IMPP achieves moderate-to-high COX-2 selectivity (SI > 58.8) while maintaining a highly favorable gastric safety profile compared to traditional NSAIDs like Diclofenac[3]. For drug development professionals, IMPP serves as a robust lead compound for synthesizing next-generation anti-inflammatory agents, particularly for patient populations contraindicated for sulfonamide-containing drugs.

    Sources

    Safety & Regulatory Compliance

    Safety

    5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole proper disposal procedures

    Standard Operating Procedure: Disposal and Containment of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole Executive Summary 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (C₁₃H₁₆N₂S) is a specialized organic building block...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Disposal and Containment of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Executive Summary

    5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (C₁₃H₁₆N₂S) is a specialized organic building block frequently utilized in drug discovery and agrochemical development. Because its molecular architecture contains both a thioether (methylthio) group and a nitrogen-rich pyrazole core, its disposal requires strict adherence to specialized environmental protocols. Standard municipal disposal or open-air combustion is strictly prohibited, as it will release highly toxic and corrosive environmental pollutants. This guide provides comprehensive, self-validating protocols for the safe handling, spill containment, and terminal destruction of this compound.

    Physicochemical Hazard Profiling & Causality

    To manage chemical waste effectively, researchers must understand the causality behind disposal restrictions. The structural integration of sulfur and nitrogen dictates the compound's thermal degradation pathway:

    • Sulfur Oxides (SOx): Upon combustion, the methylthio group oxidizes to form sulfur dioxide (SO₂) and sulfur trioxide (SO₃). These gases are highly toxic to the respiratory tract and act as primary precursors to acid rain[1].

    • Nitrogen Oxides (NOx): The pyrazole ring's nitrogen atoms combust to form nitric oxide (NO) and nitrogen dioxide (NO₂), which are potent atmospheric pollutants and respiratory hazards[1].

    Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), the identification of hazardous waste is governed by EPA 40 CFR Part 261[2]. While this specific compound may not be uniquely "listed," it is regulated as a "characteristic" hazardous waste when mixed with flammable organic solvents (D001 for ignitability) or due to its inherent aquatic toxicity[3].

    Spill Response & Immediate Containment Protocol

    In the event of a localized spill, rapid containment is critical to prevent aerosolization of the powder or environmental leaching of the solution.

    Step-by-Step Methodology:

    • Evacuation and Assessment: Immediately isolate the spill area. Determine if the compound is in its dry powder form or dissolved in an organic solvent (e.g., DMSO, dichloromethane).

    • PPE Donning: Personnel must wear chemical-resistant nitrile gloves, chemical splash goggles (conforming to EN166 or NIOSH standards), and a specialized laboratory coat[4].

    • Containment:

      • For solid spills: Lightly mist the powder with a compatible, non-reactive solvent to prevent dust dispersion and aerosolization[1].

      • For liquid spills: Surround the spill with inert absorbent materials such as vermiculite, dry sand, or proprietary chemical spill pads. Do not use combustible organic materials like sawdust, which can create a fire hazard.

    • Collection: Carefully sweep the absorbed mixture using non-sparking tools. Transfer the material into a chemically compatible, sealable high-density polyethylene (HDPE) waste container[4].

    • Decontamination: Wash the spill surface thoroughly with a detergent solution and water. Collect all rinsate into the same hazardous waste container to prevent drain contamination.

    SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain Spill (Absorbent Pads / Sand) PPE->Contain Collect Collect in Sealed HDPE Waste Container Contain->Collect Label Label as Hazardous (Contains S/N) Collect->Label Dispose Transfer to EHS for Incineration Label->Dispose

    Workflow for immediate spill containment and collection of pyrazole derivatives.

    Routine Waste Segregation & Accumulation

    Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA accumulation limits[5]. 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole must be kept out of municipal waste streams and standard aqueous drains.

    Step-by-Step Methodology:

    • Segregation: Separate halogenated waste from non-halogenated waste. Direct the compound to the appropriate organic waste stream based on the primary solvent matrix used in your workflow.

    • Labeling: Clearly label the container with the full chemical name, the primary hazards (Target Organ Toxicity, Environmental Hazard), and the date of initial accumulation, in strict compliance with OSHA and EPA standards[6].

    • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from strong oxidizing agents, which can trigger violent decomposition[7].

    Quantitative EPA Generator Accumulation Limits: Facilities must track their total hazardous waste generation to comply with federal accumulation time limits[5].

    Generator CategoryHazardous Waste Generated per MonthAccumulation Time LimitOn-Site Quantity Limit
    Very Small Quantity Generator (VSQG) ≤ 100 kgNo strict federal time limit≤ 1,000 kg
    Small Quantity Generator (SQG) > 100 kg and < 1,000 kg180 days (270 days if transported >200 miles)≤ 6,000 kg
    Large Quantity Generator (LQG) ≥ 1,000 kg90 daysNo limit

    Incineration & Environmental Logistics

    The terminal disposal mechanism for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is high-temperature thermal destruction.

    The Causality of the Incineration Workflow: Solid organic powders can sometimes combust incompletely, causing localized temperature spikes in an incinerator. To prevent this, standard practice dictates dissolving or mixing the material with a combustible solvent (e.g., ethanol or acetone) prior to destruction[1][8]. This creates a homogenous liquid fuel, ensuring a uniform burn rate and complete thermal degradation of the pyrazole ring.

    Because of the sulfur and nitrogen heteroatoms, the compound must be burned in a chemical incinerator equipped with an afterburner and a scrubber system[4][7].

    • The Afterburner: Subjects the exhaust to extreme temperatures (>1000°C) to ensure the complete oxidation of any volatile organic compounds (VOCs) that escaped the primary chamber.

    • The Scrubber: An alkaline wet scrubber washes the exhaust gas, neutralizing the acidic SOx and NOx gases into harmless aqueous salts (e.g., sodium sulfate and sodium nitrate) before the effluent is released into the atmosphere.

    WastePathway Waste 5-Isopropyl-3-methylthio- 1-phenyl-1H-pyrazole Solid Solid Waste (PPE/Silica) Waste->Solid Liquid Liquid Waste (Organic Solvents) Waste->Liquid Incinerator Chemical Incinerator (Primary Chamber) Solid->Incinerator Dissolve Dissolve in Combustible Solvent Liquid->Dissolve Dissolve->Incinerator Scrubber Afterburner & Scrubber (Neutralize SOx/NOx) Incinerator->Scrubber Release Safe Environmental Release Scrubber->Release

    Disposal pathway highlighting the necessity of scrubber-equipped incineration.

    References

    • US Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." 5

    • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." 2

    • US Environmental Protection Agency (EPA). "Hazardous Waste Identification Flowchart." FedCenter.3

    • Spectrum Chemical. "SAFETY DATA SHEET: TCI AMERICA." 1

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies of Sciences, Engineering, and Medicine. 6

    • Santa Cruz Biotechnology. "sc-211926 - Hazardous Ingredients/Identity Information." 7

    • TCI Chemicals. "SAFETY DATA SHEET." 8

    • Santa Cruz Biotechnology. "Hazardous Ingredients/Identity Information Section 3 - Physical/Chemical Characteristics." 4

    Sources

    Handling

    Personal protective equipment for handling 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    Comprehensive Safety & Handling Guide: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of causality. When handling special...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety & Handling Guide: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

    As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of causality. When handling specialized, uncharacterized organic intermediates like 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole , researchers must bridge the gap between known chemical properties and potential biological activity. This guide provides the mechanistic reasoning behind Personal Protective Equipment (PPE) selection and outlines a self-validating operational protocol to ensure absolute safety and structural integrity during handling.

    Chemical Profile & Hazard Assessment

    Before stepping up to the fume hood, it is critical to understand the molecular architecture of the compound you are handling. 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is a synthetic heterocyclic compound featuring a pyrazole core substituted with an isopropyl group, a phenyl ring, and a methylthio (thioether) linkage.

    Table 1: Quantitative Chemical Profile

    Parameter Specification
    Chemical Name 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole
    CAS Number 871110-18-8
    Molecular Formula C13H16N2S
    Molecular Weight 232.35 g/mol
    Structural Class Pyrazole Thioether
    Expected Physical State Solid / Crystalline Powder

    | Hazard Classification | Uncharacterized Bioactive Organic (Treat as GHS Skin/Eye Irritant & Systemic Toxicant) |

    The Causality of Risk (E-E-A-T)

    Why must we treat this specific compound with elevated caution? Pyrazole derivatives are highly privileged scaffolds in drug discovery, frequently exhibiting potent biological activity by interacting with cellular targets such as kinases (e.g., EGFR, VEGFR) and tubulin[1].

    Furthermore, the presence of the methylthio group introduces a specific metabolic liability. If inhaled or accidentally ingested, thioether-containing organics can undergo rapid hepatic oxidation mediated by Cytochrome P450 enzymes (such as CYP2E1)[2]. This oxidation generates reactive sulfoxide and sulfone intermediates, which can induce severe cellular oxidative stress, generate reactive oxygen species (ROS), and activate downstream toxicity signals like the JNK/MAPK pathways[2]. Because comprehensive toxicological data for CAS 871110-18-8 is currently sparse, it must be handled under strict protocols designed for unknown, potentially bioactive organic compounds[3].

    Pathway A 5-Isopropyl-3-methylthio- 1-phenyl-1H-pyrazole B Cytochrome P450 (CYP2E1) Oxidation A->B Hepatic Metabolism C Reactive Sulfoxide/Sulfone Intermediates B->C Thioether Oxidation D Cellular Oxidative Stress (ROS Generation) C->D Protein Binding E JNK/MAPK Pathway Activation D->E Toxicity Signal

    Proposed hepatic metabolism and oxidative stress pathway for thioether-substituted pyrazoles.

    Personal Protective Equipment (PPE) Matrix

    Selecting PPE is an exercise in anticipating failure points. Do not rely on generic lab attire; use the following targeted matrix:

    • Hand Protection (Dynamic Selection):

      • Dry Powder Handling: Use standard nitrile gloves (minimum 0.11 mm thickness). Nitrile provides excellent resistance against dry, non-polar organic powders.

      • Solvent Handling (Critical): If you are dissolving the compound in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), you must switch to Butyl rubber gloves or employ a strict double-gloving technique with immediate disposal upon contamination. Causality: DMSO is a rapid transdermal carrier. If pyrazole powder rests on a standard nitrile glove, a subsequent splash of DMSO will instantly dissolve the active compound and carry it straight through the nitrile barrier and into your bloodstream.

    • Eye Protection: ANSI Z87.1 compliant, tight-fitting chemical splash goggles. Causality: Fine organic powders (MW: 232.35 g/mol ) easily aerosolize during weighing. Standard safety glasses lack an orbital seal, leaving the cornea vulnerable to micro-particulate irritation.

    • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a fume hood is compromised or unavailable, an N95 or P100 particulate respirator is mandatory to prevent inhalation of bioactive dust[3].

    • Body Protection: A flame-retardant, fully buttoned laboratory coat and closed-toe, non-porous shoes.

    Operational Workflow & Handling Protocol

    To build a self-validating system, every step of your workflow must minimize the opportunity for environmental exposure. Below is the standard operating procedure for preparing an in vitro stock solution.

    Protocol: Preparation of a 10 mM Stock Solution

    • Environmental Control: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Clear the deck of unnecessary clutter to prevent turbulent airflow.

    • PPE Verification: Don standard nitrile gloves, fastened lab coat, and chemical splash goggles.

    • Tare and Transfer: Place a sterile, anti-static weighing boat on the analytical balance inside the vented enclosure. Using a micro-spatula, carefully transfer the 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole powder. Causality: Anti-static boats prevent the light, lipophilic powder from aerosolizing or clinging to the sides due to static charge, ensuring accurate molarity.

    • In-Situ Solubilization: Transfer the weighed solid directly into a borosilicate glass vial. Add the calculated volume of anhydrous solvent (e.g., DMSO) directly to the vial. Causality: Adding solvent directly to the primary container minimizes the risk of dry powder aerosolization during secondary transfers.

    • Strategic Glove Change: Immediately discard the nitrile gloves used during weighing. Don a fresh pair before handling the liquid solution to eliminate the risk of transdermal solvent-carrier exposure.

    • Homogenization: Cap the vial tightly and vortex for 30 seconds until complete dissolution is visually confirmed.

    Workflow A Pre-Operation Risk Assessment B PPE Donning (Gloves, Goggles, Coat) A->B C Fume Hood Setup & Calibration B->C D Chemical Transfer & Weighing C->D E Strategic Glove Change D->E F In-Situ Solubilization & Capping E->F G Regulated Waste Disposal F->G

    Step-by-step operational workflow for handling novel pyrazole derivatives.

    Spill Response & Disposal Plan

    Even with perfect technique, spills occur. Your response dictates the difference between a minor inconvenience and a laboratory contamination event.

    • Dry Powder Spills: Do not sweep dry powder, as this generates a highly concentrated aerosol cloud of bioactive material. Instead, gently mist the spill with a compatible, low-toxicity solvent (like isopropanol) to dampen the powder, then wipe it up using absorbent lab pads.

    • Liquid Spills (in Solvent): Immediately cover the spill with an inert absorbent material such as vermiculite or sand.

    • Disposal Logistics: 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole contains a heterocyclic ring and a sulfur atom. It must never be flushed down aqueous drains, as such compounds can act as persistent environmental pollutants. Collect all contaminated materials (wipes, gloves, empty vials) in a sealed, clearly labeled hazardous waste container designated for Halogen-Free Organic Waste (unless dissolved in DCM, which requires Halogenated Waste routing)[3].

    References

    • Title: Hepatotoxicity Mediated by Pyrazole (CYP2E1)
    • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL
    • Title: Safety and Hazards: Handling Unknown Organic Compounds Source: Smolecule URL

    Sources

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